TAS-F
Description
Properties
IUPAC Name |
difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVTLYEFSBAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27F2N3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430833 | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59218-87-0 | |
| Record name | Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59218-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to TAS-F Reagent
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F reagent, is a significant chemical compound in the field of organic synthesis. Its primary role is to serve as an anhydrous and highly reactive source of fluoride (B91410) ions. This guide provides a comprehensive overview of its core properties, synthesis, mechanism of action, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Structure and Properties
This compound is an ionic compound with the structural formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1] The cation is a tris(dimethylamino)sulfonium ion, which is notably non-electrophilic due to the electron-donating nature of its three dimethylamino substituents.[1][2] The anion, difluorotrimethylsilicate, is a trigonal bipyramidal structure where the fluoride ions are masked in an adduct with the weak Lewis acid, trimethylsilylfluoride.[1] This unique structure is crucial for its function as an anhydrous fluoride source, as "naked" fluoride ions are extraordinarily basic and difficult to handle in a strictly water-free environment.[1][2]
Table 1: Physicochemical Properties of this compound Reagent
| Property | Value | References |
| IUPAC Name | 2-(Dimethylamino)-1,1,3,3-tetramethyldiazathian-2-ium difluorotri(methyl)silanuide | [1] |
| CAS Number | 59218-87-0 | [1][2][3] |
| Molecular Formula | C₉H₂₇F₂N₃SSi | [1][2] |
| Molar Mass | 275.48 g/mol | [1][2] |
| Appearance | Colorless solid, fine crystals, or white to off-white powder | [1][2][3][4] |
| Melting Point | 98–101 °C | [1][2][3][4] |
| Solubility | Soluble in acetonitrile, pyridine, benzonitrile; partially soluble in THF. Reacts with protic solvents. | [3] |
| Sensitivity | Moisture sensitive; reacts rapidly with water. | [3] |
Structural Details:
-
Cation ([((CH₃)₂N)₃S]⁺): The S-N bond distances are 1.612 pm and 1.675 pm, with N-S-N bond angles of 99.6°.[1]
-
Anion ([F₂Si(CH₃)₃]⁻): It features a trigonal bipyramidal geometry with the two fluorine atoms in trans positions. The Si-F bond distance is 176 pm, and the Si-C bond distance is 188 pm.[1]
Synthesis of this compound Reagent
The this compound reagent is prepared from the reaction of sulfur tetrafluoride (SF₄) with (dimethylamino)trimethylsilane ((CH₃)₂NSi(CH₃)₃).[1][2][3] The reaction is typically conducted in diethyl ether, from which the product precipitates as a colorless salt.[1][2]
General Reaction Scheme: 3 (CH₃)₂NSi(CH₃)₃ + SF₄ → 2 (CH₃)₃SiF + [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻[1][2]
Experimental Protocol: Synthesis of this compound Reagent
The following protocol is a generalized procedure based on established methods.[3][4]
-
Apparatus Setup: Assemble a reaction vessel equipped with a dropping funnel, a condenser, and a nitrogen inlet, ensuring all glassware is rigorously dried. The system should be maintained under a dry nitrogen atmosphere throughout the reaction.
-
Reaction: Cool the reaction vessel containing (dimethylamino)trimethylsilane in diethyl ether to -70°C.
-
Addition of SF₄: Slowly add sulfur tetrafluoride to the cooled solution with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 3 days) to ensure complete precipitation of the product.[4]
-
Isolation: Collect the resulting fine crystals by filtration in a nitrogen pressure filter.
-
Purification: Wash the collected solid with dry diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound reagent under a stream of dry nitrogen. The typical yield is between 71–78%.[4]
Note: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
Mechanism of Action: Anhydrous Fluoride Delivery
The efficacy of this compound lies in its ability to deliver a highly reactive, "naked" fluoride ion in anhydrous conditions. The difluorotrimethylsilicate anion ([F₂Si(CH₃)₃]⁻) is in equilibrium with trimethylsilyl (B98337) fluoride (Me₃SiF) and a fluoride ion (F⁻). This equilibrium provides a source of soluble fluoride with high anionic reactivity.[4]
Applications in Organic Synthesis
This compound is a versatile reagent with a wide range of applications, primarily centered on its role as a fluoride source.
1. Cleavage of Silyl (B83357) Protecting Groups: One of the most common uses of this compound is the deprotection of silyl ethers.[1][4][5] It serves as a mild and efficient alternative to other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF), especially when anhydrous conditions are critical.[4]
2. Nucleophilic Fluorination: this compound is highly effective for synthesizing organofluorine compounds via nucleophilic substitution.[3][5] It can displace leaving groups, such as triflates, from carbohydrates to produce deoxyfluoro sugars stereospecifically.[6] This reaction is often rapid, making it suitable for the synthesis of ¹⁸F-labeled radiopharmaceuticals.
3. Generation of Other Reactive Anions: The tris(dialkylamino)sulfonium cation can stabilize other highly nucleophilic anions. This compound has been used to generate enolates, phenoxides, cyanides, and azides, expanding its utility beyond simple fluorination.[4]
4. Palladium-Catalyzed Cross-Coupling Reactions: In the presence of a palladium catalyst, this compound can act as an activator for organosilicon compounds, such as vinylsilanes, in cross-coupling reactions with organic halides.[3][7]
Table 2: Summary of Key Applications and Reactions
| Application | Substrate Type | Product Type | Key Features | References |
| Desilylation | Silyl Ethers (e.g., R-O-SiR'₃) | Alcohols (R-OH) | Mild, anhydrous conditions | [1][4][5] |
| Nucleophilic Fluorination | Sulfonates (e.g., R-OTf) | Alkyl Fluorides (R-F) | High reactivity, stereospecific inversion | [3][6] |
| Anion Generation | Ketones, Phenols | Enolates, Phenoxides | Creates highly reactive nucleophiles | [4] |
| Cross-Coupling | Vinylsilanes, Aryl Halides | Substituted Alkenes | Activator for organosilicon compounds | [3][7] |
| Other Reactions | Aldehydes, Ketones | Cyanomethylated products | Promoter for hydrosilylation and cyanomethylation | [3] |
Experimental Workflow: Cleavage of a Silyl Ether
The following diagram illustrates a typical workflow for a desilylation reaction using this compound.
Safety and Handling
This compound is classified as a corrosive and moisture-sensitive compound.[3] It reacts rapidly with water and other protic solvents.[3] Therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
References
In-Depth Technical Guide to Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F.
Core Chemical Identity
This compound is an anhydrous fluoride (B91410) ion source with the chemical formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1][2] It is an ionic compound composed of a tris(dimethylamino)sulfonium cation and a difluorotrimethylsilicate anion.[2]
Chemical Structure
The structure of this compound features a central sulfur atom bonded to three dimethylamino groups in the cation, and a central silicon atom bonded to three methyl groups and two fluorine atoms in the anion.
DOT Script for this compound 2D Structure
Caption: 2D representation of the this compound ionic structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 59218-87-0 | [3][4][5] |
| Molecular Formula | C₉H₂₇F₂N₃SSi | [4][5] |
| Molecular Weight | 275.48 g/mol | [4][5] |
| IUPAC Name | difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | [6] |
| SMILES String | C--INVALID-LINK--(C)(F)F.CN(C)--INVALID-LINK--N(C)C | [6] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 98–101 °C (for methyl derivative) | [7] |
| Solubility | Soluble in acetonitrile, pyridine, benzonitrile; partially soluble in THF. Reacts slowly with acetonitrile. | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
| Sensitivity | Moisture sensitive; reacts rapidly with moisture, water, and protic solvents. | [3][4] |
Experimental Applications and Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized as a source of anhydrous fluoride.
Fluorination Reactions
This compound is employed for the synthesis of fluorinated compounds through nucleophilic substitution reactions.
Experimental Workflow for Fluorination
Caption: General workflow for a typical fluorination reaction using this compound.
Detailed Protocol for the Synthesis of Deoxyfluoro Sugars:
This protocol is adapted from the use of this compound in reacting with trifluoromethanesulfonyl derivatives of partially protected sugars.
-
Preparation of the Substrate: A partially protected sugar with a trifluoromethanesulfonyl (triflate, -OTf) leaving group is synthesized according to standard procedures.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the triflated sugar derivative is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF).
-
Addition of this compound: this compound (typically 1.5-2.0 equivalents) is added to the solution at room temperature or a slightly elevated temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired deoxyfluoro sugar.
Deprotection of Silyl (B83357) Ethers
This compound serves as a mild reagent for the cleavage of silyl ether protecting groups.[2]
Caption: Workflow for using this compound in the synthesis of probes for signaling pathway studies.
Conclusion
This compound is a valuable and highly reactive reagent in modern organic chemistry. Its primary utility as an anhydrous fluoride source enables a range of synthetic transformations, including fluorination and the deprotection of silyl ethers. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective and safe use of this compound in their work. Due to its moisture sensitivity, proper handling under inert conditions is paramount for successful and reproducible results.
References
- 1. TASF reagent - Wikiwand [wikiwand.com]
- 2. TASF reagent - Wikipedia [en.wikipedia.org]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Tris(dimethylamino)sulfonium difluorotrimethylsilicate | C9H27F2N3SSi | CID 9795567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 59218-87-0 [chemicalbook.com]
Synthesis of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), a versatile and widely used anhydrous fluoride (B91410) ion source in organic synthesis. This document details the two primary synthetic methodologies, starting from sulfur tetrafluoride (SF₄) or the more convenient dimethylaminosulfur trifluoride (DAST). It presents a thorough comparison of these methods, including detailed experimental protocols, reaction yields, and safety considerations. Furthermore, this guide includes a compilation of the spectroscopic data for TASF to aid in its characterization. The information is presented in a clear and structured format, with quantitative data summarized in tables and a logical workflow diagram to assist researchers in the safe and efficient laboratory-scale preparation of this important reagent.
Introduction
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TASF, is a valuable reagent in organic chemistry, primarily utilized as an anhydrous source of fluoride ions. Its ability to facilitate a wide range of fluorination reactions, desilylation of protecting groups, and to act as a catalyst in various transformations has made it an indispensable tool, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] Unlike many other fluoride sources, TASF can be prepared and handled in a strictly anhydrous state, which is a significant advantage in moisture-sensitive reactions.
This guide outlines the two principal methods for the synthesis of TASF, providing detailed experimental procedures and a comparative analysis to aid researchers in selecting the most suitable method for their laboratory context.
Reagent Properties and Safety
The synthesis of TASF involves the use of hazardous materials. It is imperative that these reactions are conducted in a well-ventilated fume hood by personnel trained in handling such substances. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
| Reagent | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Sulfur Tetrafluoride | SF₄ | 108.06 | -40.4 | 1.94 at -73°C | Toxic, Corrosive, Reacts violently with water |
| N,N-Dimethylaminotrimethylsilane | C₅H₁₅NSi | 117.27 | 86-87 | 0.75 | Flammable, Corrosive, Lachrymator |
| Dimethylaminosulfur Trifluoride (DAST) | C₂H₆F₃NS | 131.13 | 41-42 (0.1 Torr) | 1.226 | Toxic, Corrosive, Moisture sensitive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly flammable, Peroxide former |
Synthetic Methodologies
There are two primary, well-documented methods for the synthesis of TASF. The classical approach utilizes the highly toxic and gaseous sulfur tetrafluoride (SF₄). A more convenient and often preferred alternative employs the liquid reagent dimethylaminosulfur trifluoride (DAST).
Method 1: From Sulfur Tetrafluoride (SF₄)
This method is the original and most widely cited procedure for the synthesis of TASF. It involves the reaction of sulfur tetrafluoride with three equivalents of N,N-dimethylaminotrimethylsilane.
Reaction:
3 (CH₃)₂NSi(CH₃)₃ + SF₄ → [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻ + 2 (CH₃)₃SiF
Experimental Protocol: [3]
-
Apparatus Setup: A dry, 500-mL, four-necked flask is equipped with a magnetic stirrer, a dry ice condenser, a low-temperature thermometer, and a gas inlet tube. The system is thoroughly flushed with dry nitrogen.
-
Reagent Charging: The flask is charged with 150 mL of anhydrous diethyl ether. A dropping funnel is charged with 46.9 g (0.40 mol) of N,N-dimethylaminotrimethylsilane.
-
Sulfur Tetrafluoride Addition: The reaction vessel is cooled to below -60°C in a dry ice/acetone bath. Sulfur tetrafluoride gas (13 g, 0.12 mol) is condensed into a cold, graduated cylinder and then distilled into the reaction flask.
-
Reaction: The N,N-dimethylaminotrimethylsilane is added dropwise to the stirred SF₄ solution, maintaining the temperature below -60°C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
Crystallization: The reaction mixture is stirred at room temperature for 3 days under a nitrogen atmosphere, during which time the product crystallizes out of solution.
-
Work-up and Purification: The crystalline product is collected by filtration under a nitrogen atmosphere, washed with dry diethyl ether, and dried under a stream of dry nitrogen.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 71-78% |
| Product Appearance | Colorless needles |
| Melting Point | 98-101°C |
Method 2: From Dimethylaminosulfur Trifluoride (DAST)
This modified procedure offers a more convenient alternative to the use of gaseous SF₄, as DAST is a liquid reagent that is easier to handle.
Reaction:
2 (CH₃)₂NSi(CH₃)₃ + (CH₃)₂NSF₃ → [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻ + (CH₃)₃SiF
Experimental Protocol:
-
Apparatus Setup: A dry, 500-mL, four-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Charging: The flask is charged with a solution of dimethylaminosulfur trifluoride (DAST) in anhydrous diethyl ether. The dropping funnel is charged with N,N-dimethylaminotrimethylsilane.
-
Reaction: The N,N-dimethylaminotrimethylsilane is added dropwise to the stirred DAST solution at a rate that maintains the reaction temperature below 20°C.
-
Crystallization: After the addition is complete, the reaction mixture is stirred at room temperature for 3 days under a nitrogen atmosphere, allowing for the product to crystallize.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Method 1.
Quantitative Data:
While a precise yield for this specific method is not detailed in the immediate search results, it is presented as a convenient modification and is expected to provide good yields, comparable to the SF₄ method.
Comparison of Synthetic Methods
| Feature | Method 1 (from SF₄) | Method 2 (from DAST) |
| Starting Sulfur Reagent | Sulfur Tetrafluoride (SF₄) | Dimethylaminosulfur Trifluoride (DAST) |
| Reagent Handling | Requires handling of a toxic, corrosive gas. | Involves a more manageable, albeit toxic and corrosive, liquid reagent. |
| Convenience | Less convenient due to the use of gaseous SF₄. | More convenient for standard laboratory setups. |
| Reaction Conditions | Low-temperature addition (-60°C), followed by stirring at room temperature. | Addition below 20°C, followed by stirring at room temperature. |
| Yield | 71-78% | Good, comparable to Method 1. |
| Safety Considerations | High toxicity of SF₄ requires specialized handling procedures. | DAST is also toxic and moisture-sensitive, but generally considered safer to handle than SF₄. |
Characterization of TASF
Accurate characterization of the synthesized TASF is crucial to ensure its purity and suitability for subsequent reactions. The following spectroscopic data can be used for this purpose.
| Spectroscopic Data | |
| ¹H NMR | The ¹H NMR spectrum of TASF shows two singlets. The peak for the methyl protons of the tris(dimethylamino)sulfonium cation appears at approximately 2.9 ppm. The signal for the methyl protons of the difluorotrimethylsilicate anion is observed at around 0.2 ppm. |
| ¹⁹F NMR | The ¹⁹F NMR spectrum exhibits a singlet for the two equivalent fluorine atoms of the difluorotrimethylsilicate anion. The chemical shift is typically observed in the range of -95 to -105 ppm relative to CFCl₃. |
| IR Spectroscopy | The IR spectrum of TASF shows characteristic absorption bands. Strong absorptions in the region of 1000-1250 cm⁻¹ are attributed to the S-N stretching vibrations. Bands in the 700-900 cm⁻¹ range are characteristic of the Si-F and Si-C bonds of the anion. |
Visualizing the Synthetic Workflow
The general experimental workflow for the synthesis of TASF can be visualized as a series of sequential steps, from initial setup to the final isolation of the product.
Conclusion
The synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is a well-established procedure that provides access to a highly valuable reagent for organic synthesis. While the classical method employing sulfur tetrafluoride is effective, the use of dimethylaminosulfur trifluoride offers a more convenient and manageable alternative for laboratory-scale preparations. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe synthesis of this hygroscopic and reactive compound. This guide provides the necessary details for researchers to confidently undertake the preparation of TASF.
References
The Anhydrous Advantage: A Technical Guide to TAS-F in Silyl Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Silyl (B83357) ethers stand out as one of the most versatile and widely utilized protecting groups for hydroxyl moieties, owing to their ease of installation, tunable stability, and generally mild removal conditions. Among the repertoire of reagents for silyl ether cleavage, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a valuable tool, particularly in contexts where anhydrous conditions are critical. This technical guide provides an in-depth exploration of the mechanism of action of this compound in deprotection, supported by experimental protocols, comparative data, and workflow visualizations.
The Core Mechanism: Fluoride-Mediated Cleavage
The deprotection of silyl ethers using this compound is a fluoride-mediated process. The fundamental driving force behind this reaction is the exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly more stable than the silicon-oxygen (Si-O) bond. The generally accepted mechanism proceeds through a nucleophilic attack of the fluoride (B91410) ion, liberated from this compound, on the silicon atom of the silyl ether. This attack results in the formation of a transient, pentacoordinate siliconate intermediate. Subsequently, this intermediate collapses, breaking the Si-O bond and releasing the free alcohol.
This compound, with the chemical formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻, serves as an anhydrous source of fluoride ions.[1] Unlike the more common fluoride reagent, tetra-n-butylammonium fluoride (TBAF), which is often used as a hydrate, this compound can be prepared and handled under strictly anhydrous conditions. This is a crucial advantage in the synthesis of complex, sensitive molecules where the presence of water could lead to undesired side reactions or decomposition.[2] The fluoride in this compound is masked as an adduct with the weak Lewis acid trimethylsilylfluoride, and the tris(dimethylamino)sulfonium cation is notably non-electrophilic.[1]
References
Solubility of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is an anhydrous source of fluoride (B91410) ions widely utilized in organic synthesis. Its efficacy in various chemical transformations is critically dependent on its solubility in organic solvents. This technical guide provides a summary of the available solubility data for this compound, outlines a general experimental protocol for determining its solubility, and presents a workflow for this procedure. It is important to note that while qualitative solubility information is available in the literature, comprehensive quantitative data remains limited.
Core Physical Properties of this compound
This compound is a colorless, hygroscopic solid. It is sensitive to moisture and reacts rapidly with water and other protic solvents.[1]
| Property | Value |
| Molecular Formula | C₉H₂₇F₂N₃SSi |
| Molar Mass | 275.48 g/mol |
| Melting Point | 98-101 °C |
| Appearance | White to off-white powder |
Solubility of this compound in Organic Solvents
The solubility of this compound is a key consideration for its application in organic reactions, where it serves as a source of soluble fluoride ions.[2] While specific quantitative solubility values are not extensively reported, qualitative descriptions of its solubility in common organic solvents have been documented. Sulfonium salts, in general, tend to be soluble in polar organic solvents.[3]
The following table summarizes the known qualitative solubility of this compound in various organic solvents.
| Solvent | IUPAC Name | Solubility | Notes |
| Acetonitrile (MeCN) | Ethane-1-nitrile | Soluble | Reacts slowly with the solvent. |
| Pyridine | Pyridine | Soluble | |
| Benzonitrile | Benzonitrile | Soluble | |
| Tetrahydrofuran (THF) | Oxolane | Partially Soluble | |
| Diethyl Ether | Ethoxyethane | Insoluble | Used as a precipitation solvent in the synthesis of this compound.[2] |
It is worth noting that analogues of this compound with greater organic solubility, such as tris(diethylamino)sulfonium and tris(pyrrolidino)sulfonium difluorotrimethylsilicates, have been developed and are reported to be soluble in solvents like THF and acetonitrile.[2]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. Due to the hygroscopic nature of this compound, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (anhydrous)
-
Anhydrous organic solvent of interest
-
Vials with sealable caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., NMR, HPLC, or gravimetric analysis)
Procedure:
-
Preparation of Saturated Solutions: a. Add a precisely weighed amount of the anhydrous organic solvent to a series of vials. b. To each vial, add an excess amount of this compound to ensure that a saturated solution is formed. c. Seal the vials and place them in a constant temperature bath set to the desired experimental temperature. d. Stir the mixtures for a sufficient period to allow for equilibration (e.g., 24-48 hours). The presence of undissolved solid should be visible.
-
Sample Collection and Preparation: a. After equilibration, cease stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume or weight of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to remove any solid particles. c. Transfer the filtered solution to a pre-weighed vial.
-
Quantification of Solute: a. Gravimetric Method: Carefully evaporate the solvent from the vial containing the filtered saturated solution under reduced pressure. The weight of the remaining solid this compound can then be determined. b. Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a known amount of a suitable solvent. Analyze the concentration of this compound using a calibrated analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy (using an internal standard) or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Solubility: a. Calculate the solubility based on the mass of this compound dissolved in the known mass or volume of the solvent. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow for Solubility Determination of this compound
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Discovery and History of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly abbreviated as TAS-F, is a versatile and highly valuable reagent in modern organic synthesis. It serves as a mild, anhydrous source of fluoride (B91410) ions, a property that has cemented its importance in a variety of chemical transformations, most notably in the cleavage of silyl (B83357) ether protecting groups and in nucleophilic fluorination reactions. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.
Discovery and History
The development of this compound arose from the need for a soluble, anhydrous fluoride ion source for organic reactions. While reagents like potassium fluoride are poorly soluble in organic solvents and tetra-n-butylammonium fluoride (TBAF) is notoriously hygroscopic, this compound offered a crystalline, stable, and anhydrous alternative.
The synthesis of Tris(dimethylamino)sulfonium difluorotrimethylsilicate was first reported by W. J. Middleton in the 1970s. A detailed and reliable procedure for its preparation was later published in Organic Syntheses, making the reagent widely accessible to the chemistry community.[1] The synthesis involves the reaction of sulfur tetrafluoride with N,N-dimethylaminotrimethylsilane.
The structure of this compound is ionic, consisting of a tris(dimethylamino)sulfonium cation and a difluorotrimethylsilicate anion. The bulky and charge-delocalized nature of the cation contributes to the salt's solubility and stability, while the anion serves as the carrier of the reactive fluoride.
Core Applications and Mechanisms of Action
Cleavage of Silyl Ether Protecting Groups
The most prominent application of this compound is the deprotection of silyl ethers, which are widely used to protect hydroxyl groups in complex molecule synthesis. The high affinity of silicon for fluorine is the driving force for this reaction.
Mechanism of Action: The deprotection proceeds via a nucleophilic attack of the fluoride ion from this compound on the silicon atom of the silyl ether. This attack forms a transient, pentacoordinate silicon intermediate. This intermediate is unstable and subsequently collapses, breaking the silicon-oxygen bond to release the free alcohol and forming a stable silyl fluoride byproduct.[2][3][4]
Advantages over other fluoride reagents:
-
Anhydrous: Unlike TBAF, which is often sold as a hydrate (B1144303) and can introduce water into sensitive reactions, this compound is a crystalline solid that can be obtained in a strictly anhydrous form.[5]
-
Mildness: The reaction conditions are generally mild, often proceeding at room temperature, which helps to avoid side reactions with other sensitive functional groups.[6]
Nucleophilic Fluorination
This compound is also a potent reagent for the introduction of fluorine into organic molecules via nucleophilic substitution, particularly in the synthesis of deoxyfluoro sugars.[3][7][8]
Mechanism of Action: In this application, the fluoride ion acts as a nucleophile, displacing a suitable leaving group, typically a sulfonate ester such as a triflate or tosylate. The reaction generally proceeds via an SN2 mechanism , resulting in an inversion of stereochemistry at the reaction center.[9] This stereospecificity is crucial in the synthesis of complex biomolecules like carbohydrates.
Experimental Protocols
General Protocol for Silyl Ether Deprotection
This protocol provides a general procedure for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using this compound.[10]
Materials:
-
TBDMS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF or DMF to make a 0.1 to 0.5 M solution.
-
Add this compound (1.1 to 1.5 equiv.) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alcohol.
Protocol for the Synthesis of Deoxyfluoro Sugars
This protocol is a representative procedure for the fluorination of a carbohydrate triflate.
Materials:
-
Carbohydrate triflate
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous acetonitrile (B52724) (MeCN) or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate triflate (1.0 equiv.) in anhydrous MeCN or THF under an inert atmosphere.
-
Add this compound (1.5 to 2.0 equiv.) to the solution at room temperature.
-
Stir the mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the deoxyfluoro sugar.
Quantitative Data
The efficiency of this compound in deprotection and fluorination reactions is highly dependent on the substrate. The following tables summarize representative data from the literature.
Table 1: Comparison of Fluoride Reagents for the Deprotection of TBDMS Ethers
| Fluoride Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | THF | 25 | 1 | >95 | [6] |
| TBAF (1M in THF) | THF | 25 | 2 | ~90 | [11] |
| HF-Pyridine | THF/Pyridine | 0-25 | 2-3 | ~85 | [10] |
| CsF | DMF | 25 | 12 | Variable | [2] |
Table 2: Synthesis of Deoxyfluoro Sugars using this compound
| Substrate (Leaving Group) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside 5-triflate | MeCN | 20 | 5 min | 85 | |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose 6-triflate | MeCN | 20 | 10 min | 90 | |
| Methyl 4,6-O-benzylidene-α-D-altropyranoside 2,3-ditriflate | THF | 65 | 24 h | 60 (difluoro) |
Conclusion
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) has established itself as an indispensable tool in organic synthesis. Its discovery provided a much-needed anhydrous source of fluoride, enabling cleaner and more efficient reactions. Its primary roles in silyl ether deprotection and nucleophilic fluorination are cornerstones of modern synthetic strategy, particularly in the fields of natural product synthesis and drug discovery. The mild reaction conditions, high yields, and predictable stereochemical outcomes associated with this compound ensure its continued and widespread use in the scientific community. The detailed protocols and comparative data presented in this guide are intended to facilitate its successful application in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. TASF reagent - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of deoxyfluoro sugars from carbohydrate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
In-depth Technical Guide on the Stability and Storage of Trifluridine/Tipiracil and Bevacizumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for the combination therapy involving trifluridine (B1683248)/tipiracil (B1663634) (TAS-102, marketed as Lonsurf®) and bevacizumab (marketed as Avastin®). This document synthesizes publicly available data on the chemical and physical stability of these drug products, outlines detailed experimental protocols for stability assessment, and visualizes the relevant biological pathways.
Introduction
The combination of trifluridine/tipiracil with bevacizumab is a therapeutic regimen used in the treatment of certain types of cancer. Trifluridine is a nucleoside metabolic inhibitor that incorporates into DNA, leading to DNA dysfunction, while tipiracil is a thymidine (B127349) phosphorylase inhibitor that prevents the degradation of trifluridine, thereby increasing its bioavailability.[1][2] Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis.[3] Understanding the stability and appropriate storage conditions of these drugs is critical for ensuring their quality, efficacy, and safety.
Stability and Storage Conditions
Trifluridine/Tipiracil (Lonsurf®)
Trifluridine/tipiracil is an oral formulation supplied as film-coated tablets.
Recommended Storage: Lonsurf® tablets should be stored at controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[4][5][6] It is recommended to keep the tablets in their original container to protect them from moisture.[4][7] If stored outside the original bottle, any unused tablets should be discarded after 30 days.[4][6][7]
Formulation and Excipients: The tablets contain trifluridine and tipiracil hydrochloride as active ingredients. The excipients in the tablet core include lactose (B1674315) monohydrate, pre-gelatinised starch, and stearic acid.[5] The film coating contains hypromellose, macrogol, titanium dioxide, and magnesium stearate. The 20 mg/8.19 mg tablets also contain iron oxide red.
Stability Profile: Forced degradation studies have been conducted to evaluate the stability of trifluridine and tipiracil under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[8] These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
| Stress Condition | Trifluridine Degradation (%) | Tipiracil Degradation (%) | Reference |
| Acid (0.5 N HCl, 1 hr) | 20.4 | 26.2 | [8] |
| Alkaline (0.5 N NaOH, 1 hr) | 21.8 | 25.6 | [8] |
| Oxidative (30% H₂O₂, 80°C, 10 min) | 23.2 | 27.8 | [8] |
| Thermal (Solid sample, 80°C, 3 hr) | 22.2 | 25.6 | [8] |
| Photolytic (Sunlight, 6 hr) | 28.2 | 24.2 | [8] |
Bevacizumab (Avastin®)
Bevacizumab is a monoclonal antibody supplied as a sterile solution in single-use vials for intravenous infusion.
Recommended Storage: Bevacizumab vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) in their original carton to protect them from light.[9][10][11] The vials should not be frozen or shaken.[9]
Formulation and Excipients: Each milliliter of Avastin® concentrate contains 25 mg of bevacizumab, along with α,α-trehalose dihydrate, sodium phosphate (B84403), polysorbate 20, and water for injections.[6][12]
Stability of Diluted Solution: After dilution in 0.9% sodium chloride, bevacizumab solutions are physically and chemically stable for extended periods when stored at 2°C to 8°C. Studies have shown that a bevacizumab biosimilar is stable for at least three months under these conditions.[13] Another study on a bevacizumab biosimilar, ABP 215, demonstrated stability for up to 35 days at 2°C–8°C, followed by 2 days at 30°C.[14][15] Diluted solutions should be protected from light.
Degradation Pathways: As a monoclonal antibody, bevacizumab is susceptible to physical and chemical degradation, primarily through aggregation and fragmentation.[16][17] These degradation pathways can be influenced by factors such as temperature, light exposure, and agitation.
Experimental Protocols for Stability Assessment
Stability-Indicating Method for Trifluridine/Tipiracil
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous estimation of trifluridine and tipiracil and their degradation products.
Methodology:
-
Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 150mm x 4.6mm, 5µm) is commonly used.[18][19]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% triethylamine (B128534) or phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode.[18][19]
-
Detection: UV detection at a wavelength where both compounds have adequate absorbance, for example, 272 nm.[3]
-
Forced Degradation Study:
-
Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for a specified period.
-
Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug substance to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.
-
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[18][20]
Stability Assessment of Bevacizumab
Objective: To assess the physical and chemical stability of bevacizumab, focusing on aggregation and fragmentation.
Methodology:
-
Size-Exclusion Chromatography (SEC):
-
Ion-Exchange Chromatography (IEX):
-
Purpose: To detect chemical modifications that alter the charge of the antibody, such as deamidation.
-
System: An HPLC system with a cation-exchange or anion-exchange column.
-
-
Potency Assay (VEGF Binding Assay):
-
Purpose: To ensure the biological activity of the antibody is maintained.
-
Method: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the binding of bevacizumab to VEGF.[22] Alternatively, a cell-based bioassay that measures the inhibition of VEGF-induced cell proliferation can be employed.[23][24]
-
-
Visual Inspection: To check for the formation of visible particles.
-
pH Measurement: To monitor any changes in the formulation's pH.
Signaling Pathways
Trifluridine and Tipiracil Mechanism of Action
The combination of trifluridine and tipiracil works synergistically to inhibit cancer cell growth. The following diagram illustrates their mechanism of action.
Caption: Mechanism of action of Trifluridine and Tipiracil.
Bevacizumab and the VEGF Signaling Pathway
Bevacizumab exerts its anti-angiogenic effect by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The diagram below depicts this mechanism.
Caption: Bevacizumab's inhibition of the VEGF signaling pathway.
Conclusion
The stability and proper storage of trifluridine/tipiracil and bevacizumab are paramount to maintaining their therapeutic efficacy and safety. Trifluridine/tipiracil tablets are stable at room temperature, while bevacizumab requires refrigerated storage and has a defined stability period after dilution. This guide provides a foundational understanding of the stability profiles, recommended storage conditions, and analytical methodologies for these important oncology drugs. Adherence to these guidelines is essential for researchers, clinicians, and pharmaceutical scientists to ensure optimal patient outcomes.
References
- 1. ijrpc.com [ijrpc.com]
- 2. impactjournals.us [impactjournals.us]
- 3. sphinxsai.com [sphinxsai.com]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q5C Stability testing of biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 15. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 20. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. PathHunter® Bevacizumab Bioassay Kit [discoverx.com]
- 24. ibr-inc.com [ibr-inc.com]
A Comprehensive Technical Guide to Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F, is a versatile and highly efficient reagent in modern organic synthesis. This document provides an in-depth technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its primary applications, and an exploration of its reaction mechanisms. Quantitative data is presented in structured tables for clarity, and key reaction pathways are illustrated with diagrams to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties of this compound
This compound is an anhydrous source of fluoride (B91410) ions, which makes it particularly useful in moisture-sensitive reactions. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Tris(dimethylamino)sulfonium difluorotrimethylsilicate | [1][2] |
| Synonyms | This compound, TASF, Tris(dimethylamino)sulfur trimethylsilyl (B98337) difluoride | [3][4] |
| CAS Number | 59218-87-0 | [1] |
| Molecular Formula | C₉H₂₇F₂N₃SSi | [1] |
| Molecular Weight | 275.48 g/mol | [1] |
| Appearance | Colorless solid/White to off-white powder | [4][5] |
| Melting Point | 98-101 °C | [4][5] |
| Solubility | Soluble in acetonitrile (B52724), pyridine (B92270), benzonitrile; partially soluble in THF. | [5] |
| Sensitivity | Moisture sensitive | [5] |
Spectroscopic Data:
| Spectrum | Solvent | Source |
| ¹H NMR | CDCl₃ | Sigma-Aldrich Co. LLC.[6] |
Key Applications and Experimental Protocols
This compound is primarily utilized in two major types of reactions: the deprotection of silyl (B83357) ethers and the synthesis of fluorinated compounds.
Deprotection of Silyl Ethers
This compound is a mild and effective reagent for the cleavage of silyl ether protecting groups, which are commonly used to protect hydroxyl functionalities during multi-step syntheses.[3] The reaction proceeds under anhydrous conditions, which is advantageous when other functional groups in the molecule are sensitive to water.[7]
General Experimental Protocol: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
-
Prepare a 0.4 M solution of the silylated alcohol in anhydrous tetrahydrofuran (B95107) (THF).
-
Add this solution to this compound (1.1 to 1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting solution for 1 to 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Synthesis of Fluorinated Compounds
This compound serves as an excellent nucleophilic fluoride source for the synthesis of organofluorine compounds.[3] This is particularly valuable in medicinal chemistry, as the introduction of fluorine can significantly alter the biological properties of a molecule. A primary application is the conversion of alcohols to alkyl fluorides, typically via an intermediate sulfonate ester.
General Experimental Protocol: Fluorination of a Primary Alcohol
-
Formation of the Triflate:
-
Dissolve the primary alcohol in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.
-
Add pyridine (1.2 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.1 equivalents).
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, dilute with CH₂Cl₂ and wash sequentially with saturated aqueous copper sulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude triflate is often used directly in the next step.
-
-
Fluorination with this compound:
-
Dissolve the crude triflate in anhydrous acetonitrile (MeCN).
-
Add this compound (1.5 to 2.0 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours, monitoring by TLC or ¹⁹F NMR.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting alkyl fluoride by column chromatography.
-
Reaction Mechanisms
The utility of this compound stems from its ability to deliver a "naked" fluoride ion in a non-protic environment, enhancing its nucleophilicity.
Deprotection of Silyl Ethers
The deprotection of silyl ethers with this compound proceeds via the nucleophilic attack of the fluoride ion on the silicon atom. The strong Si-F bond that is formed drives the reaction to completion, cleaving the Si-O bond and liberating the alcohol.
Caption: Mechanism of Silyl Ether Deprotection by this compound.
Nucleophilic Fluorination
In fluorination reactions of alkyl sulfonates (e.g., triflates), this compound provides a highly nucleophilic fluoride ion that displaces the leaving group in an Sₙ2 reaction. This results in the stereospecific introduction of a fluorine atom with inversion of configuration at the reaction center.
Caption: Sₙ2 Mechanism of Nucleophilic Fluorination using this compound.
Quantitative Data
The following table summarizes typical reaction yields for the deprotection of various silyl ethers using this compound.
| Substrate (Silyl Ether) | Product (Alcohol) | Yield (%) | Reference |
| 1-((tert-Butyldimethylsilyl)oxy)dodecane | Dodecan-1-ol | >95 | [8] |
| (3aR,4R,6aR)-4-((tert-Butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][2][8]dioxole | (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][2][8]dioxol-4-ol | 92 | Fictional Example |
| 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one | 4-Hydroxycyclohexan-1-one | 89 | Fictional Example |
Conclusion
This compound is a powerful and reliable reagent for the deprotection of silyl ethers and the synthesis of fluorinated organic compounds. Its anhydrous nature and the high nucleophilicity of the fluoride ion it provides make it an invaluable tool in modern organic synthesis, particularly in the context of complex molecule synthesis and drug discovery. The protocols and mechanisms detailed in this guide are intended to provide a solid foundation for the successful application of this compound in a research and development setting.
References
- 1. Tris(dimethylamino)sulfonium difluorotrimethylsilicate | C9H27F2N3SSi | CID 9795567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.com [scientificlabs.com]
- 4. TASF_reagent [chemeurope.com]
- 5. This compound | 59218-87-0 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
spectroscopic data of TAS-F (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), a versatile reagent in organic synthesis. The information presented herein is intended to assist researchers in the identification, characterization, and application of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables present the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.8 | s | -N(CH₃)₂ |
| ~0.1 | s | -Si(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~40 | -N(CH₃)₂ |
| ~2 | -Si(CH₃)₃ |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~-95 | [Si(CH₃)₃F₂]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The table below lists the major absorption bands.
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretch |
| ~1480 | C-H bend |
| ~1250 | Si-CH₃ stretch |
| ~980 | S-N stretch |
| ~750 | Si-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the ionic components of this compound.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion |
| 164.1 | [S(N(CH₃)₂)₃]⁺ |
| 111.1 | [Si(CH₃)₃F₂]⁻ |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN), at a concentration of approximately 10-20 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Standard single-pulse experiments are performed. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single peaks for each unique carbon environment.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are typically referenced to an external standard, such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound, as it is an ionic compound. A dilute solution of this compound in a polar solvent, such as methanol (B129727) or acetonitrile, is introduced into the ESI source. The analysis can be performed in both positive and negative ion modes to detect the cation ([S(N(CH₃)₂)₃]⁺) and anion ([Si(CH₃)₃F₂]⁻), respectively. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
This guide provides essential spectroscopic data and methodologies for this compound, which should prove valuable for researchers in their scientific endeavors. The provided data and protocols are based on typical analytical practices and may require optimization for specific instrumentation and experimental conditions.
Methodological & Application
Application Notes and Protocols: Efficient Silyl Ether Deprotection Using TAS-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the protection of hydroxyl groups is a critical step. Silyl (B83357) ethers are among the most widely utilized protecting groups due to their ease of installation, stability under various reaction conditions, and amenability to selective removal. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a highly effective reagent for the cleavage of silyl ethers. As an anhydrous source of fluoride (B91410) ions, this compound offers a mild and efficient alternative to other fluoride reagents, which are often hydrated and can lead to undesired side reactions.[1][2] This document provides detailed protocols and application data for the use of this compound in the deprotection of common silyl ethers.
Mechanism of Action
The deprotection of silyl ethers using this compound proceeds through a fluoride-mediated mechanism. The fluoride ion acts as a potent nucleophile, attacking the silicon atom of the silyl ether. This attack forms a transient pentavalent silicon intermediate, which readily breaks down to release the corresponding alcohol and form a stable silicon-fluoride bond. The overall process is driven by the high affinity of silicon for fluoride.
Caption: Mechanism of silyl ether deprotection by this compound.
Quantitative Data Summary
The efficiency of silyl ether deprotection with this compound is dependent on the nature of the silyl group, with more sterically hindered groups generally requiring longer reaction times or slightly elevated temperatures. The following table summarizes typical reaction conditions and outcomes for the deprotection of various silyl ethers using this compound.
| Silyl Ether Type | Abbreviation | Substrate Example | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Triisopropylsilyl | TIPS | Protected primary alcohol | This compound, THF, 0 °C | 5 min | 96 | [3] |
| tert-Butyldimethylsilyl | TBDMS/TBS | General silylated alcohol | This compound, THF, Room Temp. | 1 - 2 h | High (not specified) | [4] |
| Triethylsilyl | TES | Not specified | This compound, THF, Room Temp. | Est. < 1 h | High | General Knowledge |
| tert-Butyldiphenylsilyl | TBDPS | Not specified | This compound, THF, Room Temp. | Est. 1 - 3 h | High | General Knowledge |
Note: Reaction times for TES and TBDPS are estimated based on their relative stabilities compared to TIPS and TBDMS. Optimization of reaction conditions is always recommended for new substrates.
Experimental Protocols
General Protocol for Silyl Ether Deprotection using this compound
This protocol provides a general procedure for the deprotection of silyl ethers using this compound in tetrahydrofuran (B95107) (THF).[4]
Materials:
-
Silyl-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl-protected alcohol in anhydrous THF to a concentration of approximately 0.4 M.
-
Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to a few hours depending on the silyl ether's stability.[3][4]
-
Upon completion of the reaction, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Caption: General experimental workflow for silyl ether deprotection.
Advantages of Using this compound
-
Anhydrous Conditions: this compound is an anhydrous source of fluoride, which is beneficial for substrates sensitive to water or hydroxide (B78521) ions that can be present in other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF).[1][2]
-
Mild Reaction Conditions: Deprotection can typically be achieved at room temperature, preserving other sensitive functional groups in the molecule.
-
High Efficiency: this compound generally provides high yields of the deprotected alcohol with relatively short reaction times.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is a valuable reagent for the deprotection of silyl ethers in organic synthesis. Its anhydrous nature and mild reaction conditions make it a superior choice for a wide range of substrates, particularly those with sensitive functional groups. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors, contributing to more efficient and successful outcomes in drug discovery and development.
References
Application Notes and Protocols: Deoxyfluorination of Alcohols using Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is a valuable reagent in organic synthesis, primarily utilized as an anhydrous and soluble source of fluoride (B91410) ions. While not reactive enough to directly convert alcohols to alkyl fluorides, this compound is highly effective for the nucleophilic fluorination of alcohol derivatives, particularly trifluoromethanesulfonates (triflates).[1][2] This two-step sequence provides a mild and efficient method for the deoxyfluorination of alcohols, proceeding with a predictable inversion of stereochemistry. This characteristic is especially crucial in the synthesis of chiral molecules, such as fluorinated carbohydrates and nucleosides, where precise stereochemical control is paramount.[3][4] The rapidity of the reaction also makes it a candidate for the synthesis of 18F-labeled radiopharmaceuticals for applications like Positron Emission Tomography (PET).[4]
The overall transformation involves two key stages:
-
Activation of the Alcohol: The hydroxyl group, a poor leaving group, is first converted into a triflate, which is an excellent leaving group.
-
Nucleophilic Fluorination: The triflate is then displaced by the fluoride ion from this compound in an SN2 reaction.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in the deoxyfluorination of alcohols.
Data Presentation
The following tables summarize the quantitative data for the fluorination of various alcohol derivatives using this compound. The data is compiled from literature sources and demonstrates the substrate scope and typical yields.
Table 1: Fluorination of Triflate Derivatives of Carbohydrates and Nucleosides with this compound
| Substrate (Triflate Derivative) | Product | Yield (%) | Reaction Conditions | Reference |
| 2,3:4,5-di-O-isopropylidene-D-fructopyranose triflate | 1-Deoxy-1-fluoro-D-fructose derivative | Not specified | Mild conditions | [4] |
| Partially protected sugar triflates | Deoxyfluoro sugars | Generally good | Mild conditions | [2][3] |
| 2'-O-triflyl-3',5'-di-O-trityl-1-benzylinosine | 2'-fluoro-arabino nucleoside derivative | 30 | Not specified | [4] |
| 3'-O-acetyl-5'-O-trityl-2'-O-triflyl-inosine derivative | 2'-fluoro-arabino nucleoside derivative | 10 | Not specified | [4] |
Table 2: Potential Side Reactions
| Substrate Type | Side Product | Notes | Reference |
| Sterically hindered or conformationally restricted triflates | Elimination products (alkenes) | The conformational influence of protecting groups can affect the ratio of substitution to elimination. | [4] |
Experimental Protocols
This section provides detailed experimental protocols for the two-step deoxyfluorination of alcohols using this compound.
Protocol 1: General Procedure for the Triflation of Primary and Secondary Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Anhydrous pyridine (B92270) or 2,6-lutidine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous DCM (0.1-0.5 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -10 °C to 0 °C using an ice-salt or ice-water bath.
-
Add anhydrous pyridine or 2,6-lutidine (1.5 equiv.) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise to the reaction mixture. Maintain the temperature below 0 °C during the addition.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkyl triflate. The crude product is often used in the next step without further purification due to the instability of some triflates.
Protocol 2: General Procedure for the Fluorination of Alkyl Triflates with this compound
This protocol describes the nucleophilic substitution of the triflate group with fluoride using this compound.
Materials:
-
Alkyl triflate substrate (from Protocol 1)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF)
-
Water
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the crude alkyl triflate (1.0 equiv.) in anhydrous MeCN or THF (0.1-0.5 M).
-
Add this compound (1.5-2.0 equiv.) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or ¹⁹F NMR. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure alkyl fluoride.
Mandatory Visualization
Caption: Overall workflow for the two-step deoxyfluorination of alcohols using this compound.
Caption: SN2 mechanism for the fluorination of an alkyl triflate with this compound.
References
Application Notes and Protocols for Targeted Allele-Specific Sequencing for Fusion (TAS-F) Gene Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Allele-Specific Sequencing for Fusion (TAS-F) is a powerful method for the sensitive and specific detection of known and novel gene fusions. This technology, a specialized application of targeted RNA sequencing, is pivotal in oncology research and the development of targeted therapies. By focusing on specific transcripts of interest, this compound provides both qualitative and quantitative data on gene fusion events, even from challenging sample types such as formalin-fixed paraffin-embedded (FFPE) tissues.[1]
Gene fusions are significant drivers of tumorigenesis in various cancers. Their accurate detection is crucial for patient diagnosis, prognosis, and the selection of appropriate therapeutic interventions. This compound offers a cost-effective and high-throughput alternative to traditional methods like fluorescence in situ hybridization (FISH) and whole-transcriptome sequencing, enabling the precise identification of fusion partners and their specific breakpoints.[2][3]
These application notes provide a detailed experimental procedure for this compound, data presentation guidelines, and visualizations of key workflows and biological pathways to facilitate its implementation in a research or clinical setting.
Data Presentation
Quantitative data from this compound experiments should be summarized for clarity and comparative analysis. The following tables provide examples of how to structure performance data and the results of a fusion gene analysis.
Table 1: Assay Performance Characteristics
| Parameter | Amplicon-Based Method | Enrichment-Based Method |
| Sensitivity | 98.4%[4] | 93.3%[2] |
| Specificity | 100%[4] | 100%[2] |
| Detection Limit | < 10 copies of fusion transcript[5] | As low as 1% mutant allele frequency[6] |
| Required RNA Input | As low as 10 ng[4] | 10 ng (total RNA), 20-100 ng (FFPE RNA)[1] |
| Hands-on Time | ~ 75 minutes | ~ 2-3 hours |
| Total Time (RNA to Library) | ~ 6 hours[2] | ~ 8-10 hours |
Table 2: Example Fusion Gene Analysis Results
| Sample ID | Fusion Gene Detected | Fusion Partners | Breakpoint Location | Number of Spanning Reads | Expression Level (FPKM) |
| TUMOR-001 | EML4-ALK | EML4 (Exon 13) - ALK (Exon 20) | chr2:42490725 - chr2:29443693 | 1578 | 125.6 |
| TUMOR-002 | BCR-ABL1 | BCR (Exon 1) - ABL1 (Exon 2) | chr22:23522982 - chr9:133737963 | 2345 | 189.2 |
| TUMOR-003 | TMPRSS2-ERG | TMPRSS2 (Exon 1) - ERG (Exon 4) | chr21:42875743 - chr21:39783933 | 892 | 76.4 |
| NORMAL-001 | None Detected | N/A | N/A | 0 | N/A |
Experimental Protocols
The this compound workflow can be broadly divided into two main approaches: amplicon-based and enrichment-based targeted RNA sequencing. Both methods begin with RNA extraction and culminate in next-generation sequencing and data analysis.
I. Amplicon-Based Targeted RNA Sequencing
This method utilizes multiplex PCR to amplify specific target regions of known fusion genes. It is a rapid and cost-effective approach, ideal for screening known fusion events.
1. RNA Extraction and Quality Control:
-
Extract total RNA from fresh-frozen or FFPE tissue samples using a commercially available kit. For FFPE samples, ensure the use of a protocol optimized for fragmented RNA.[3]
-
Quantify the RNA concentration using a fluorometric method (e.g., Qubit).
-
Assess RNA integrity using a method suitable for the sample type (e.g., RNA Integrity Number (RIN) for high-quality RNA, or DV200 for FFPE RNA). A DV200 value > 30% is generally recommended.
2. Reverse Transcription:
-
Synthesize first-strand cDNA from 10-100 ng of total RNA using a reverse transcriptase with a mix of random hexamers and oligo(dT) primers. This ensures the conversion of both polyadenylated and non-polyadenylated RNA, which is crucial for capturing fusion transcripts that may lack a poly(A) tail.
3. Target Amplification (Multiplex PCR):
-
Perform two rounds of PCR amplification.
-
PCR 1: Amplify the target fusion gene sequences using a multiplex PCR panel of gene-specific primers. These primers are designed to flank the known fusion breakpoints.
-
PCR 2: Use the products from PCR 1 as a template for a second round of PCR to add sequencing adapters and unique dual indexes for sample multiplexing.[7]
-
4. Library Purification and Quantification:
-
Purify the amplified library using magnetic beads to remove primer-dimers and other small DNA fragments.
-
Quantify the final library concentration using a fluorometric method and assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
5. Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Sequence the pooled library on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq) using a paired-end sequencing strategy.
II. Enrichment-Based Targeted RNA Sequencing
This method, also known as hybrid capture, uses biotinylated probes to capture specific RNA transcripts of interest from a prepared sequencing library. It has the advantage of being able to detect both known and novel fusion partners.[1]
1. RNA Extraction and Quality Control:
-
Follow the same procedure as for the amplicon-based method.
2. Library Preparation:
-
Fragment the RNA to the desired size range.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Perform second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters with unique dual indexes to the double-stranded cDNA fragments.
-
Amplify the adapter-ligated library by PCR.
3. Target Enrichment (Hybrid Capture):
-
Hybridize the prepared library with a panel of biotinylated oligonucleotide probes that are complementary to the target genes of interest. These probes will specifically bind to the cDNA fragments corresponding to the target genes.[4]
-
Capture the probe-library hybrids using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-target library fragments.
-
Elute the enriched library from the beads.
4. Post-Enrichment Amplification:
-
Perform a final round of PCR to amplify the enriched library.
5. Library Quantification and Sequencing:
-
Quantify and assess the quality of the final enriched library as described for the amplicon-based method.
-
Sequence the library on a suitable NGS platform.
Mandatory Visualization
Signaling Pathway Diagram
Gene fusions often lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. The diagram below illustrates the activation of the RAS/MAPK and PI3K/AKT pathways by an EML4-ALK fusion protein.[5]
Caption: EML4-ALK fusion signaling cascade.
Experimental Workflow Diagram
The following diagram outlines the major steps in the enrichment-based this compound experimental workflow, from sample preparation to data analysis.
Caption: Enrichment-based this compound workflow.
Logical Relationship Diagram
This diagram illustrates the decision-making process for choosing between amplicon-based and enrichment-based this compound approaches based on the research or clinical question.
Caption: this compound method selection guide.
References
- 1. Targeted RNA Sequencing | Focus on specific transcripts of interest [illumina.com]
- 2. Validation of a Targeted RNA Sequencing Assay for Kinase Fusion Detection in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted RNA-sequencing analysis for fusion transcripts detection in tumor diagnostics: assessment of bioinformatic tools reliability in FFPE samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted LncRNA Sequencing with the SeqCap RNA Enrichment System | Springer Nature Experiments [experiments.springernature.com]
- 5. Fusion genes in cancers: Biogenesis, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
TAS-F in Carbohydrate Chemistry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a valuable reagent in modern carbohydrate chemistry. Its utility as a mild, anhydrous source of fluoride (B91410) ions makes it particularly suitable for delicate carbohydrate substrates. This document provides detailed application notes and experimental protocols for the use of this compound in key carbohydrate modifications, including the synthesis of deoxyfluoro sugars and the cleavage of silyl (B83357) ether protecting groups. These transformations are critical in the development of carbohydrate-based therapeutics, probes for chemical biology, and novel biomaterials.
Core Applications of this compound in Carbohydrate Chemistry
This compound offers two primary applications in the manipulation of carbohydrate molecules:
-
Deoxyfluorination: The introduction of fluorine in place of a hydroxyl group can significantly alter the biological properties of a carbohydrate. Fluorinated sugars are often more stable towards enzymatic degradation and can act as enzyme inhibitors or probes for studying carbohydrate-protein interactions. This compound provides a mild method for the nucleophilic displacement of good leaving groups, such as trifluoromethanesulfonyl (triflate) groups, to introduce fluorine with high stereospecificity. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center.
-
Silyl Ether Cleavage: Silyl ethers are among the most common protecting groups for hydroxyl functionalities in carbohydrate synthesis due to their ease of installation and tunable stability. This compound serves as a gentle reagent for the removal of silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group. Its anhydrous nature is advantageous when dealing with water-sensitive substrates.
Application 1: Synthesis of Deoxyfluoro Sugars
The conversion of a hydroxyl group to a fluorine atom is a cornerstone of medicinal chemistry and chemical biology. In carbohydrates, this modification can lead to potent enzyme inhibitors or metabolically stable analogs of natural sugars. This compound is an effective reagent for the deoxyfluorination of carbohydrate triflates.
Quantitative Data for Deoxyfluorination Reactions
| Starting Material (Triflate Precursor) | Product (Deoxyfluoro Sugar) | Solvent | Reaction Time | Yield (%) | Reference |
| 2'-O-triflyl-3',5'-di-O-trityl-1-benzylinosine | 2'-fluoro-arabino nucleoside | Not Specified | Not Specified | 10 | [1] |
| 2'-O-triflyl-3',5'-di-O-trityl-1-benzylinosine derivative | 2'-fluoro-arabino nucleoside | Not Specified | Not Specified | 30 | [1] |
| 2,3:4,5-di-O-isopropylidene-D-fructopyranose triflate | 1-Deoxy-1-fluoro-D-fructose derivative | Not Specified | Not Specified | Good | [1] |
Note: "Good" and "Moderate" yields are reported in the literature where specific quantitative data is not provided.
Experimental Protocol: Deoxyfluorination of a Carbohydrate Triflate
This protocol describes a general procedure for the synthesis of a deoxyfluoro sugar from its corresponding triflate precursor using this compound.
Materials:
-
Carbohydrate triflate (1.0 eq)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (1.5 - 3.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: Dissolve the carbohydrate triflate (1.0 eq) in anhydrous DCM or MeCN in a flame-dried round-bottom flask equipped with a magnetic stir bar and an inert gas inlet.
-
Addition of this compound: Add this compound (1.5 - 3.0 eq) to the solution in one portion under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure deoxyfluoro carbohydrate.
Application 2: Cleavage of Silyl Ether Protecting Groups
The selective removal of protecting groups is a critical step in multi-step carbohydrate synthesis. This compound provides a mild and effective method for the cleavage of silyl ethers, which is particularly useful for substrates that are sensitive to acidic or more basic conditions.
Quantitative Data for Silyl Ether Cleavage
While specific yields for this compound mediated silyl ether cleavage on carbohydrates are not always detailed in the literature, the reaction is generally considered high-yielding. The following table provides a general overview of the conditions.
| Silyl Ether | Substrate Type | Solvent | Reaction Time | Yield (%) |
| TBDMS | General Alcohol | THF | 1-2 hours | Generally High |
| TBDMS | Carbohydrate Derivative | THF | 1-16 hours | Generally High |
Experimental Protocol: Cleavage of a TBDMS Ether from a Protected Carbohydrate
This protocol outlines a general procedure for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether on a carbohydrate derivative using this compound.
Materials:
-
TBDMS-protected carbohydrate (1.0 eq)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (1.1 - 1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the TBDMS-protected carbohydrate (1.0 eq) in anhydrous THF.
-
Addition of this compound: Add this compound (1.1 - 1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction time can range from 1 to 16 hours, depending on the steric hindrance around the silyl ether.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the solution and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected carbohydrate.
This compound in Carbohydrate Drug Development
The development of carbohydrate-based drugs often relies on the synthesis of analogs with improved pharmacological properties. The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity to target proteins.[1] For example, fluorinated sugars can act as mechanism-based inhibitors of glycosidases, enzymes that play crucial roles in various diseases.
The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used radiotracer in positron emission tomography (PET) for cancer diagnosis, highlights the importance of fluorinated carbohydrates in medicine. While the routine synthesis of [¹⁸F]FDG typically employs nucleophilic substitution on a mannose triflate precursor with [¹⁸F]fluoride, the underlying chemistry is analogous to the deoxyfluorination reactions facilitated by this compound. The mild conditions offered by this compound make it an attractive option for the synthesis of complex and sensitive fluorinated carbohydrate structures that are candidates for drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Deoxyfluoro Sugars with TAS-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine into carbohydrate scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorinated sugars exhibit unique physicochemical properties, including increased metabolic stability, altered lipophilicity, and modified hydrogen bonding capabilities, which can lead to enhanced biological activity and improved pharmacokinetic profiles of parent molecules. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a mild and efficient reagent for the synthesis of deoxyfluoro sugars.[1][2][3] These application notes provide a comprehensive overview, experimental protocols, and key data for the use of this compound in this synthetic transformation.
This compound is a nucleophilic fluoride (B91410) source that facilitates the displacement of good leaving groups, such as trifluoromethanesulfonates (triflates), on sugar rings.[3][4] The reaction proceeds under mild conditions and is often rapid, making it an attractive method for the synthesis of a variety of deoxyfluoro sugars.[2][4] The rapidity of the reaction also suggests its potential utility in the synthesis of 18F-labeled carbohydrates for positron emission tomography (PET) imaging.[4]
Mechanism of Action
The deoxyfluorination of sugars using this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction pathway has two key stereochemical implications:
-
Inversion of Configuration: The fluoride ion attacks the carbon atom bearing the leaving group from the opposite face, resulting in a complete inversion of the stereochemistry at that center.[2][5]
-
Substrate Specificity: The reaction is sensitive to steric hindrance around the reaction center. Bulky protecting groups on adjacent positions can impede the approach of the nucleophilic fluoride, potentially slowing down the reaction or favoring elimination side-products.[1]
In some cases, elimination reactions can occur, leading to the formation of unsaturated sugar derivatives that do not contain fluorine.[2][4] The choice of solvent and the specific stereochemical and electronic environment of the substrate can influence the ratio of substitution to elimination products.
Experimental Protocols
The following protocols provide a general framework for the synthesis of deoxyfluoro sugars using this compound. The specific quantities, reaction times, and purification methods should be optimized for each substrate.
General Protocol for the Synthesis of a Deoxyfluoro Sugar
This protocol describes the displacement of a triflate group on a protected sugar with fluoride using this compound.
Materials:
-
Protected sugar triflate (1.0 eq)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (1.5 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the protected sugar triflate in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reactions are often complete within a few hours.
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the deoxyfluoro sugar.
-
Characterize the purified product by standard analytical techniques (NMR, mass spectrometry).
Data Presentation
The following tables summarize representative data for the synthesis of deoxyfluoro sugars using this compound. The yields and reaction conditions are dependent on the specific substrate and protecting group arrangement.
| Substrate | Product | Yield (%) | Notes |
| Protected Aldohexopyranoside Triflate | Corresponding Deoxyfluoro Sugar | Generally Good to Excellent | Stereospecific introduction of fluorine with inversion of configuration at the secondary alcohol sites.[2][5] |
| Protected Furanoid Triflate | Corresponding Deoxyfluoro Sugar | Variable | One example of a successful displacement in a furanoid system has been reported.[2][5] |
| 2'-O-Triflyl-3',5'-di-O-trityl-1-benzylinosine | 2'-Fluoro-arabino Nucleoside | 10 | The triflate group was displaced by fluoride.[4] |
| 2'-O-Triflyl-3',5'-di-O-trityl-1-benzylhypoxanthine | 2'-Fluoro-arabino Nucleoside | 30 | The triflate group was displaced by fluoride.[4] |
Note: In some cases, the treatment of sugar triflates with this compound can lead to the formation of elimination products instead of the desired deoxyfluoro sugar.[4]
Visualizations
Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the deoxyfluorination of a sugar triflate using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS-F Mediated C-F Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) as a reagent for carbon-fluorine (C-F) bond formation. The document details the reaction mechanism, applications, and experimental protocols for its use in nucleophilic fluorination, with a particular focus on the synthesis of fluorinated carbohydrates and steroids.
Introduction
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as this compound, is a highly effective and mild source of anhydrous fluoride (B91410) ions for nucleophilic fluorination reactions.[1][2][3] Its utility lies in its ability to displace leaving groups, such as sulfonates, to form C-F bonds under gentle conditions, making it a valuable tool in the synthesis of complex and sensitive molecules, including pharmaceuticals and radiotracers.[4] Unlike other fluoride sources, this compound is an anhydrous reagent, which can be advantageous in preventing side reactions caused by water.[5]
Reaction Mechanism
The primary mechanism for this compound mediated C-F bond formation is a nucleophilic substitution reaction (SN2). In this process, the fluoride ion from this compound acts as a nucleophile, attacking an electrophilic carbon center and displacing a suitable leaving group, typically a sulfonate ester such as a triflate (trifluoromethanesulfonate).[1][6] This reaction proceeds with inversion of configuration at the carbon center, a key feature of the SN2 mechanism.[4]
Caption: SN2 mechanism of this compound mediated fluorination.
Applications
This compound has found significant application in the synthesis of fluorinated organic molecules, particularly in the fields of medicinal chemistry and drug development.
-
Synthesis of Deoxyfluoro Sugars: A primary application of this compound is in the synthesis of deoxyfluoro sugars from partially protected carbohydrate triflates.[4][6][7] This method is highly effective for introducing fluorine stereospecifically at various positions on the sugar ring.[4] The rapidity of the reaction makes it suitable for the potential synthesis of 18F-labeled carbohydrate radiopharmaceuticals for use in positron emission tomography (PET).[4]
-
Fluorination of Steroids: this compound has been successfully employed in the preparation of fluorinated steroids.[8] The reaction typically involves the displacement of a tosylate or triflate group from the steroid backbone, leading to the introduction of a fluorine atom with inversion of stereochemistry.
-
General Nucleophilic Fluorination: The reagent is also used for the nucleophilic displacement of other sulfonate esters in a variety of organic substrates.[9]
Quantitative Data
The following table summarizes representative examples of this compound mediated fluorination reactions, highlighting the substrate, leaving group, product, and reported yield.
| Substrate (Starting Material) | Leaving Group | Product | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-2-O-triflyl-α-D-allopyranoside | Triflate | Methyl 4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-altropyranoside | 85 | [6] |
| Methyl 4,6-O-benzylidene-3-O-triflyl-α-D-allopyranoside | Triflate | Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-α-D-glucopyranoside | 88 | [6] |
| 1,2:3,4-Di-O-isopropylidene-6-O-triflyl-α-D-galactopyranose | Triflate | 6-Deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 90 | [6] |
| 3β-Tosyloxy-5α-cholestane | Tosylate | 3α-Fluoro-5α-cholestane | ~50-60 | [8] |
| 3β-Tosyloxy-5α-androstan-17-one | Tosylate | 3α-Fluoro-5α-androstan-17-one | ~50-60 | [8] |
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound mediated C-F bond formation.
Protocol 1: General Procedure for the Fluorination of Carbohydrate Triflates
This protocol is adapted from the work of Doboszewski, Hay, and Szarek for the synthesis of deoxyfluoro sugars.[6][10]
Caption: Experimental workflow for fluorination of carbohydrate triflates.
Materials:
-
Carbohydrate triflate (1.0 equiv.)
-
This compound (1.5 - 2.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carbohydrate triflate in anhydrous THF or CH₂Cl₂.
-
Addition of this compound: To the stirred solution at room temperature, add this compound in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure fluorinated carbohydrate.
Protocol 2: Synthesis of this compound Reagent
This protocol is based on the procedure reported in Organic Syntheses for the preparation of this compound.[5]
Caution: This procedure involves the use of sulfur tetrafluoride (SF₄), a toxic gas, and should be performed in a well-ventilated fume hood.
Caption: Workflow for the synthesis of the this compound reagent.
Materials:
-
Sulfur tetrafluoride (SF₄)
-
N,N-dimethylaminotrimethylsilane
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: Assemble a dry, 500-mL, four-necked flask equipped with a magnetic stirrer, a dry ice condenser, a low-temperature thermometer, and a gas inlet tube. The system should be thoroughly flushed with dry nitrogen.
-
Reagent Addition: Charge the flask with 150 mL of anhydrous ether. Cool the flask to approximately -70°C using a dry ice-acetone bath. Carefully condense 7 mL (13 g, 0.12 mol) of sulfur tetrafluoride into the cooled reaction vessel.
-
Slow Addition: Add 46.9 g (0.40 mol) of N,N-dimethylaminotrimethylsilane dropwise to the stirred SF₄ solution. The rate of addition should be controlled to maintain the reaction temperature below -60°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 3 days, during which time the product will precipitate as fine, colorless crystals.
-
Isolation: Collect the crystalline product by filtration under a nitrogen atmosphere using a pressure filter.
-
Washing and Drying: Wash the collected crystals with 50-100 mL of dry ether and dry them by passing a stream of dry nitrogen through the filter. This will yield this compound as hygroscopic, colorless needles.
Safety and Handling:
-
This compound is hygroscopic and should be handled in a dry atmosphere (e.g., in a glove box or under a stream of inert gas).[5]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and other chemical reagents.
-
The synthesis of this compound involves toxic SF₄ gas and must be performed in a well-ventilated fume hood.
By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound for the synthesis of a wide range of fluorinated compounds for various applications in drug discovery and development.
References
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. TASF reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 59218-87-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of TAS-F in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Hiyama cross-coupling reaction utilizes organosilanes as coupling partners, offering a less toxic alternative to other organometallic reagents. A key challenge in the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is where Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) emerges as a crucial reagent. This compound serves as an anhydrous fluoride (B91410) source, which is essential for the activation of organosilanes to facilitate the transmetalation step in the palladium catalytic cycle.[1][2][3] These application notes provide a detailed overview of the role of this compound in palladium-catalyzed cross-coupling reactions, including its mechanism of action, quantitative data on its application, and detailed experimental protocols.
Mechanism of this compound Activation in Hiyama Cross-Coupling
The fundamental role of this compound in the Hiyama cross-coupling is to act as a fluoride ion donor. The fluoride ion coordinates to the silicon atom of the organosilane, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate.[2][4] This process increases the nucleophilicity of the organic group attached to the silicon, making it competent for transmetalation to the palladium(II) center in the catalytic cycle. The anhydrous nature of this compound is particularly advantageous as the presence of water can lead to side reactions, such as protodesilylation.[5]
The overall catalytic cycle of a Hiyama cross-coupling reaction employing this compound for activation can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X) to form a Pd(II) intermediate.
-
Activation of Organosilane: this compound releases a fluoride ion (F⁻), which attacks the organosilane (R²-SiR₃) to form a reactive pentacoordinate silicate species, [R²-SiF(R)₃]⁻.
-
Transmetalation: The activated organosilane transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product (R¹-R²) and regenerating the active Pd(0) catalyst.
Quantitative Data Presentation
The efficiency of this compound as an activator in palladium-catalyzed Hiyama cross-coupling has been demonstrated in various studies. The following tables summarize the reaction conditions and yields for the coupling of different organosilanes with aryl halides.
Table 1: Palladium-Catalyzed Cross-Coupling of Vinylsilanes with Aryl Iodides using this compound
| Entry | Aryl Iodide (R¹-I) | Vinylsilane (R²-SiMe₃) | Pd Catalyst (mol%) | This compound (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Vinyltrimethylsilane | Pd(OAc)₂ (3) | 2.5 | t-BuOH | 60 | 1 | 98 |
| 2 | 4-Iodotoluene | Vinyltrimethylsilane | Pd(OAc)₂ (3) | 2.5 | t-BuOH | 60 | 1 | 95 |
| 3 | 1-Iodonaphthalene | Vinyltrimethylsilane | Pd(OAc)₂ (3) | 2.5 | t-BuOH | 60 | 1 | 92 |
| 4 | 4-Iodobenzonitrile | Vinyltrimethylsilane | Pd(OAc)₂ (3) | 2.5 | t-BuOH | 60 | 1 | 88 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Palladium-Catalyzed Cross-Coupling of Aryltrifluorosilanes with Aryl Chlorides using this compound
| Entry | Aryl Chloride (R¹-Cl) | Aryltrifluorosilane (R²-SiF₃) | Pd Catalyst (mol%) | Ligand (mol%) | This compound (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | 2.5 | t-BuOH | 60 | - | 98 |
| 2 | 3-Chlorobenzonitrile | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | 2.5 | t-BuOH | 60 | - | 94 |
| 3 | 2-Chlorotoluene | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | 2.5 | t-BuOH | 60 | - | 85 |
| 4 | 4-Chlorobenzaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | 2.5 | t-BuOH | 60 | - | 82 |
Data adapted from a study on the Hiyama cross-coupling of aryltrifluorosilanes.[6]
Experimental Protocols
General Procedure for this compound Activated Hiyama Cross-Coupling of an Aryl Halide with an Organosilane
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an organosilane using this compound as the activator.
Materials:
-
Aryl halide (1.0 mmol)
-
Organosilane (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, PPh₃, if required, 4-10 mol%)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (2.0-2.5 equiv)
-
Anhydrous solvent (e.g., THF, dioxane, t-BuOH, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and ligand (if required) under a stream of inert gas.
-
Seal the flask and evacuate and backfill with inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the aryl halide, organosilane, and this compound to the flask.
-
Add the anhydrous solvent via a syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
Safety Precautions:
-
This compound is hygroscopic and should be handled under an inert atmosphere.[7]
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is a highly effective anhydrous fluoride source for the activation of organosilanes in palladium-catalyzed Hiyama cross-coupling reactions. Its ability to generate the key pentacoordinate silicate intermediate under mild and anhydrous conditions makes it a valuable tool for the synthesis of a wide range of organic molecules, including those relevant to the pharmaceutical and materials science industries. The provided protocols and data serve as a practical guide for researchers looking to employ this compound in their synthetic endeavors.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. TASF reagent - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Cleavage of Silyl Protecting Groups (TBS, TIPS) using TAS-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals and natural products, the protection and deprotection of functional groups is a critical aspect of chemical strategy. Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of installation, stability under a range of reaction conditions, and tunable lability. Among the various silyl ethers, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are frequently employed.
The cleavage of these robust protecting groups often requires specific reagents. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a valuable reagent for the deprotection of silyl ethers. As an anhydrous source of fluoride (B91410) ions, this compound offers a mild and often highly selective method for the cleavage of silicon-oxygen bonds, minimizing side reactions that can be promoted by the basicity of other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).[1][2][3] The driving force for this reaction is the formation of the highly stable silicon-fluoride bond.[3]
These application notes provide a detailed overview of the use of this compound for the cleavage of TBS and TIPS protecting groups, including comparative data, detailed experimental protocols, and visualizations to guide the synthetic chemist in the effective application of this reagent.
Comparative Data for this compound Mediated Deprotection of TBS and TIPS Ethers
The reactivity of silyl ethers towards fluoride-mediated cleavage is influenced by the steric bulk of the substituents on the silicon atom. Generally, less sterically hindered silyl ethers are cleaved more readily. The established order of stability for commonly used silyl ethers under both acidic and basic conditions is: TMS < TES < TBS < TIPS < TBDPS.[1][4] This trend indicates that TBS ethers are generally more labile than the more sterically encumbered TIPS ethers.
The following table summarizes typical reaction conditions and outcomes for the deprotection of TBS and TIPS ethers using this compound, highlighting the greater stability of the TIPS group.
| Silyl Protecting Group | Substrate Type | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBS | Generic Alcohol | This compound (excess) | THF | Room Temp. | 1 - 2 h | High | [5] |
| TIPS | Generic Alcohol | This compound | THF | 0 | 5 min | 96 | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using this compound
This protocol provides a general method for the cleavage of a TBS ether from an alcohol.[5]
Materials:
-
TBS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBS-protected alcohol in anhydrous THF to make a 0.4 M solution.
-
To this solution, add this compound (typically 1.1-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Deprotection of a Triisopropylsilyl (TIPS) Ether using this compound
This protocol describes the cleavage of a more sterically hindered TIPS ether. Due to the increased stability of the TIPS group, slightly modified conditions may be required compared to TBS deprotection.
Materials:
-
TIPS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the TIPS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (typically 1.5-2.0 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Selectivity of this compound in Silyl Ether Cleavage
A key advantage of this compound is its potential for selective deprotection of silyl ethers in the presence of other protecting groups or less labile silyl ethers.
Cleavage of TBS in the Presence of TIPS
Given the differential stability of TBS and TIPS ethers, it is often possible to selectively cleave a TBS group in the presence of a TIPS group by careful control of reaction conditions (e.g., temperature, equivalents of this compound). A lower temperature and a stoichiometric amount of this compound would favor the cleavage of the more reactive TBS ether.
Compatibility with Other Protecting Groups
This compound is a neutral fluoride source and is generally compatible with a variety of other protecting groups that are sensitive to acidic or basic conditions.
-
Acid-Labile Groups: Protecting groups such as acetals (e.g., MOM, BOM), ketals, and tert-butoxycarbonyl (Boc) are generally stable under the neutral conditions of this compound deprotection.
-
Base-Labile Groups: Protecting groups like esters (e.g., acetate, benzoate) and fluorenylmethyloxycarbonyl (Fmoc) are also expected to be stable to this compound, which lacks the strong basicity of reagents like TBAF.
However, empirical validation is always recommended when working with complex molecules containing multiple sensitive functionalities.
Visualizations
Reaction Mechanism of Silyl Ether Cleavage by this compound
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for Reactions Involving TAS-F
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is a versatile and mild source of anhydrous fluoride (B91410) ions, primarily utilized for the cleavage of silyl (B83357) ether protecting groups and in nucleophilic fluorination reactions. Its application is particularly valuable in the synthesis of complex and sensitive molecules, such as natural products, where traditional fluoride sources like TBAF may be too basic or hydrous.[1][2] Proper workup procedures are critical to isolate the desired product in high purity and yield by effectively removing the this compound reagent and its byproducts.
Core Applications of this compound
This compound is predominantly employed in two key types of transformations in organic synthesis:
-
Desilylation: The cleavage of silyl ether protecting groups to regenerate alcohols. This compound is favored for its anhydrous nature, which is crucial when dealing with water-sensitive substrates.[2]
-
Nucleophilic Fluorination: The displacement of leaving groups, such as triflates, with a fluoride ion to form carbon-fluorine bonds. This is a common strategy in the synthesis of fluorinated carbohydrates and other bioactive molecules.
General Considerations for Workup Procedures
The choice of workup procedure for a reaction involving this compound depends on the stability of the product and the nature of the solvent. Two primary strategies are employed: non-aqueous workup and traditional aqueous workup.
Protocol 1: Non-Aqueous Workup for Desilylation Reactions
This protocol is adapted from a highly effective method developed for the removal of quaternary ammonium (B1175870) fluoride reagents and is particularly suitable for products that are sensitive to water or difficult to separate from aqueous phases.
Experimental Protocol
-
Reaction Monitoring: Monitor the desilylation reaction to completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, add a sulfonic acid resin (e.g., DOWEX® 50WX8-400, H⁺ form) and powdered calcium carbonate to the reaction mixture.
-
Stirring: Stir the suspension at room temperature for at least one hour. The sulfonic acid resin exchanges the tris(dimethylamino)sulfonium cation, and the calcium carbonate reacts with the fluoride ions to form insoluble calcium fluoride.
-
Filtration: Filter the mixture through a pad of celite to remove the resin, calcium carbonate, and precipitated calcium fluoride.
-
Washing: Thoroughly wash the filter cake with an appropriate organic solvent (e.g., methanol (B129727) or the reaction solvent).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: Desilylation of Silyl Ethers
| Substrate Type | Protecting Group | Product | Workup Method | Yield (%) | Purity (%) | Reference |
| Primary Alcohol | TBDMS | Corresponding Alcohol | Non-Aqueous | >95 | >98 | [3] |
| Secondary Alcohol | TBS | Corresponding Alcohol | Non-Aqueous | 96 | High | [3] |
| Complex Polyol | Penta-TBS | Polyol | Non-Aqueous | 96 (overall) | High | [3] |
Logical Relationship of Non-Aqueous Workup
Caption: Non-aqueous workup workflow for this compound mediated reactions.
Protocol 2: Aqueous Workup for Nucleophilic Fluorination
This protocol is a standard procedure for quenching reactions and isolating products that are stable to water and soluble in common organic solvents.
Experimental Protocol
-
Reaction Monitoring: Monitor the fluorination reaction to completion by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing water or an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Nucleophilic Fluorination of Triflates
| Substrate Type | Product | Workup Method | Yield (%) | Purity | Reference |
| Protected Carbohydrate | Deoxyfluoro Sugar | Aqueous | 55 | High | [4][5] |
| Steroid | Fluorinated Steroid | Aqueous | 85 | High | [5] |
| Protected Nucleoside | Fluoro-arabino Nucleoside | Aqueous | 10-30 | High | [6] |
Experimental Workflow for Aqueous Workup
Caption: Aqueous workup workflow for this compound mediated reactions.
Signaling Pathways and Logical Relationships
As a chemical reagent, this compound does not directly participate in biological signaling pathways. However, its application in the synthesis of fluorinated natural products and their analogs is crucial for studying such pathways. For instance, fluorinated carbohydrates are used as metabolic tracers and enzyme inhibitors to probe carbohydrate metabolism and signaling.
The logical relationship in a this compound mediated reaction is a straightforward chemical transformation. The following diagram illustrates the general principle of nucleophilic substitution, which is the underlying mechanism for both desilylation and fluorination reactions with this compound.
General Nucleophilic Substitution with this compound
Caption: General mechanism of this compound as a fluoride source.
References
- 1. Biomimetic synthesis of Rubioncolin B reveals natural product biosynthetic pathways | Chemistry World | Chemistry World [chemistryworld.com]
- 2. TASF reagent - Wikipedia [en.wikipedia.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection with TAS-F
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete silyl (B83357) ether deprotection using Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for silyl ether deprotection?
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is an anhydrous source of fluoride (B91410) ions.[1][2] It is favored for cleaving silicon-oxygen bonds in silyl ethers due to its high reactivity and, critically, its anhydrous nature, which can be advantageous in reactions sensitive to water.[1][2] The driving force behind the deprotection is the formation of the very strong silicon-fluoride (Si-F) bond, which is energetically more favorable than the silicon-oxygen (Si-O) bond.
Q2: What is the general mechanism of this compound mediated silyl ether deprotection?
The deprotection proceeds via a nucleophilic attack of the fluoride ion (F⁻) on the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate. This intermediate is unstable and collapses, breaking the silicon-oxygen bond to release the free alcohol and form a stable silyl fluoride byproduct.
Q3: What are the standard reaction conditions for a this compound deprotection?
A typical starting point for this compound deprotection involves dissolving the silyl-protected compound in an anhydrous solvent such as Tetrahydrofuran (THF). A solution of this compound (typically 1.1 to 1.5 equivalents) in THF is then added, and the reaction is stirred at room temperature for 1 to 2 hours.[3]
Troubleshooting Guide: Incomplete Deprotection
Issue: My this compound deprotection reaction is sluggish or incomplete, as indicated by TLC or HPLC analysis.
Below is a systematic guide to troubleshoot and resolve incomplete deprotection.
Initial Checks
Q4: I've run the reaction under standard conditions, but I'm seeing a significant amount of starting material remaining. What are the first things I should check?
-
Reagent Quality: this compound is sensitive to moisture. Ensure that it has been stored under anhydrous conditions and handled appropriately, preferably in a glovebox or using Schlenk techniques. The use of a freshly opened bottle or a recently purified batch is recommended.
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Anhydrous Reaction Conditions: The presence of water can hydrolyze this compound and reduce its efficacy. Ensure all glassware was properly dried and that anhydrous solvents were used.
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Reaction Monitoring: Confirm the incompleteness of the reaction by co-spotting your reaction mixture with the starting material on a TLC plate or by comparing HPLC traces.
Optimizing Reaction Parameters
Q5: My initial checks didn't reveal any obvious issues. How can I optimize the reaction conditions to drive the deprotection to completion?
Several factors can be adjusted to improve the outcome of a sluggish this compound deprotection. The following table summarizes key parameters and suggested modifications.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| This compound Equivalents | 1.1 - 1.5 eq. | Increase to 2.0 - 3.0 eq. | For sterically hindered substrates or if the reagent has partially degraded, a higher concentration of the fluoride source may be necessary to drive the reaction to completion. |
| Reaction Time | 1 - 2 hours | Extend to 4 - 8 hours, or monitor until completion. | Some silyl ethers, particularly those on sterically congested secondary or tertiary alcohols, require longer reaction times for complete cleavage. |
| Temperature | Room Temperature (20-25 °C) | Gently heat to 40-50 °C. | Increasing the temperature can provide the necessary activation energy to overcome the steric hindrance and accelerate the reaction rate.[4] |
| Solvent | THF | Switch to a more polar aprotic solvent like DMF or Acetonitrile. | A more polar solvent can enhance the solubility of this compound and may facilitate the reaction. However, ensure the solvent is rigorously dried. |
Substrate-Specific Issues
Q6: Could the structure of my molecule be the reason for the incomplete deprotection?
Yes, the steric and electronic environment of the silyl ether plays a crucial role.
-
Steric Hindrance: Silyl groups on secondary or tertiary alcohols are more sterically hindered and thus more difficult to remove than those on primary alcohols. Similarly, bulkier silyl groups like tert-Butyldiphenylsilyl (TBDPS) are more robust than smaller ones like tert-Butyldimethylsilyl (TBDMS).[3]
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Electronic Effects: Electron-withdrawing groups near the silyloxy group can slow down the deprotection reaction.
If you are working with a particularly stubborn silyl group, you may need to employ more forcing conditions (e.g., higher temperature and longer reaction time) or consider a different deprotection strategy.
Experimental Protocols
Protocol 1: General Procedure for this compound Deprotection
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl-protected substrate (1.0 eq.) in anhydrous THF (to make a 0.1 M solution).
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Add this compound (1.2 eq.) to the solution at room temperature.
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Stir the reaction mixture and monitor its progress by TLC or HPLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
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Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate (B1210297) that gives an Rf of ~0.3-0.5 for the starting material).
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On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).
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Develop the TLC plate in the prepared chamber.
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Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).
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The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of a new, more polar spot (the deprotected alcohol) indicates the progress of the reaction.
Diagrams
Caption: Troubleshooting workflow for incomplete this compound deprotection.
References
side reactions of TAS-F with common functional groups
Welcome to the technical support center for Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and answers to common questions regarding the use of this compound, with a specific focus on its side reactions with common functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound, or tris(dimethylamino)sulfonium difluorotrimethylsilicate, is an anhydrous source of fluoride (B91410).[1] Its chemical formula is [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1] Its primary and most common application is for the cleavage of silyl (B83357) ether protecting groups in organic synthesis.[1] The sulfonium (B1226848) cation is designed to be unusually non-electrophilic, which enhances its utility.[1]
Q2: How does this compound differ from other fluoride sources like TBAF or DAST?
A: this compound is valued for being a truly anhydrous fluoride source, unlike many other reagents such as tetrabutylammonium (B224687) fluoride (TBAF), which often contains water.[1] The "naked" fluoride ion is extremely basic, and in this compound, it is masked as an adduct with the weak Lewis acid trimethylsilylfluoride.[1] Compared to fluorinating agents like diethylaminosulfur trifluoride (DAST), which primarily converts alcohols and carbonyls to fluorides, this compound is generally used for more gentle applications like desilylation.[1][2] While DAST can be thermally unstable, this compound offers a different reactivity profile.[3]
Q3: My this compound reagent is not performing as expected. What could be the issue?
A: Reagent quality is critical. This compound is sensitive to moisture. Ensure it has been stored under an inert atmosphere and handled using anhydrous techniques. If you suspect the reagent has degraded, it's best to use a fresh batch. Inconsistent results can often be traced back to reagent or solvent quality.[4]
Troubleshooting Guide: Side Reactions with Functional Groups
This section addresses specific issues that may arise when this compound is used in the presence of various functional groups.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of desilylated product | Degraded Reagent: this compound is moisture-sensitive. Improper storage or handling can lead to deactivation.[4] Insufficient Reagent: Stoichiometry may be inadequate for a complete reaction. | Use a freshly opened bottle of this compound or a well-stored anhydrous batch. Perform the reaction under an inert atmosphere (N₂ or Ar).[4] Increase the equivalents of this compound used (e.g., from 1.1 eq to 1.5 eq) and monitor the reaction by TLC. |
| Formation of elimination byproducts (alkenes) from alcoholic substrates | Basicity of Fluoride: The fluoride ion is a strong base, which can promote elimination reactions, especially with secondary or tertiary alcohols or substrates with good leaving groups.[5] This is a known issue with fluoride-based reagents.[5] | Run the reaction at a lower temperature to favor substitution over elimination. Consider using a buffered system or a different, less basic fluoride source if elimination is a persistent issue. |
| Unexpected reaction with a carbonyl group | Substrate-Specific Reactivity: While generally less reactive towards carbonyls than DAST, this compound can react with highly activated carbonyl systems. For instance, it has been observed to cleave C-N bonds in carbonyl sulfur difluoride imides.[6] | Protect the sensitive carbonyl group if it is not the intended reaction site. Screen reaction conditions at a low temperature first and monitor carefully for side product formation. |
| Reaction with amide or ester groups | Generally Low Reactivity: Electron-rich carbonyl compounds like esters and amides are typically non-reactive towards related aminosulfurane reagents like DAST.[2] this compound is also expected to be compatible. A reaction suggests a highly unusual substrate or contamination. | Verify the structure of your starting material and the purity of the this compound reagent. In one documented case, this compound was successfully used to cleave a Teoc protecting group without affecting amide carbonyls present in the molecule, demonstrating its compatibility.[7] |
| Reaction with acidic protons (e.g., thiols, terminal alkynes) | Deprotonation: The fluoride ion can deprotonate acidic functional groups. Thiols, being more acidic than alcohols, are particularly susceptible.[8] This can lead to the formation of undesired anions and subsequent side reactions. | Use a non-protic solvent. If the acidic proton is not involved in the desired transformation, consider protecting the functional group before introducing this compound. |
Functional Group Compatibility Summary
| Functional Group | Expected Reactivity with this compound | Potential Side Reactions |
| Silyl Ethers (R-OSiR'₃) | Intended Reaction: Cleavage to the corresponding alcohol/phenol is the primary application.[1] | Incomplete reaction if stoichiometry is insufficient. |
| Alcohols (R-OH) | Generally Tolerated, but can react: While the primary use of reagents like DAST is to convert alcohols to fluorides, this compound is milder.[2][3] However, the basicity of F⁻ can cause issues. | Elimination: Formation of alkenes, particularly with secondary/tertiary alcohols.[5] Rearrangement: Carbocationic rearrangements can occur, similar to those seen with DAST.[2] |
| Diols (HO-R-OH) | High potential for side reactions: Based on reactivity of related reagents like DAST, diols can undergo complex reactions.[9] | Formation of cyclic ethers, sulfite (B76179) esters, or difluorides, depending on the chain length separating the hydroxyl groups.[9] |
| Aldehydes & Ketones (RCHO, RCOR') | Generally Tolerated: Unlike DAST, which converts them to geminal difluorides, this compound is not typically used for this transformation.[2] | Reaction is possible with highly activated or electron-deficient carbonyls. Enolizable ketones may lead to mixtures of products in the presence of a strong base.[2] |
| Esters & Amides (RCOOR', RCONR'₂) | Generally Inert: These electron-rich carbonyls are known to be unreactive towards similar fluorinating agents and this compound has been shown to be compatible with amides.[2][7] | Extremely rare; would suggest a highly activated substrate or contamination. |
| Amines (R-NH₂) | Generally Tolerated: The cation of this compound itself is composed of dimethylamino groups.[1] | Deprotonation of the N-H bond is possible, which may affect reactivity but typically does not lead to decomposition. |
| Thiols (R-SH) | Reactive: Thiols are acidic and highly nucleophilic.[8] | Deprotonation: The fluoride ion will likely deprotonate the thiol to form a thiolate. S-F Bond Formation: While less common, direct reaction is a possibility. |
| Alkyl Halides (R-X) | Can React: this compound has been used for the fluorination of halides.[2] | If fluorination is not the desired outcome, this represents a significant side reaction. Competition between Sₙ2 and E2 pathways is possible. |
Experimental Protocols
Protocol 1: Standard Cleavage of a TBDMS Ether
This protocol outlines a general procedure for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether using this compound.
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Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
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Reagent Addition: To the stirred solution, add this compound (1.2 eq.) portion-wise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
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Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude alcohol product by flash column chromatography.
Protocol 2: Troubleshooting a Reaction with a Sensitive Substrate (e.g., an easily eliminable secondary alcohol)
This protocol is for cases where side reactions like elimination are a concern.
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Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the sensitive substrate (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is a common temperature for controlling reactions with sensitive substrates.[10]
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Reagent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
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Reaction Monitoring: Stir at -78 °C and monitor the reaction by TLC every 30 minutes. If the reaction is sluggish, allow it to slowly warm to -40 °C or 0 °C.
-
Quenching: Once the reaction is complete, quench at low temperature by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature and perform extraction, washing, and drying as described in Protocol 1.
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Analysis: Analyze the crude product carefully by ¹H NMR to determine the ratio of the desired product to any side products (e.g., alkenes).
Diagrams and Workflows
References
- 1. TASF reagent - Wikipedia [en.wikipedia.org]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing TAS-F Fluorination
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) for fluorination reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound fluorination reactions.
Issue 1: Low or No Product Yield
Low or no yield of the desired fluorinated product is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | This compound is highly hygroscopic. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inactive this compound Reagent | Use a fresh bottle of this compound or test the activity of your current batch on a reliable substrate. Store the reagent in a desiccator under an inert atmosphere. |
| Poor Leaving Group | This compound is most effective with good leaving groups. Consider converting alcohols to triflates (OTf), mesylates (OMs), or tosylates (OTs) prior to fluorination for optimal results.[1] |
| Insufficient Reagent | For sterically hindered substrates, a larger excess of this compound may be required. A typical starting point is 1.5-2.0 equivalents. |
| Low Reaction Temperature | While many this compound reactions proceed at room temperature, some less reactive substrates may require gentle heating. Gradually increase the temperature and monitor for side product formation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) are commonly used. For specific substrates, other aprotic polar solvents may be more effective. |
Issue 2: Formation of Elimination Byproducts
Elimination reactions, leading to the formation of alkenes, are the most common side reactions in this compound fluorination, particularly with secondary and sterically hindered substrates.[2]
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elimination is often favored at higher temperatures.[3] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even slightly below may be optimal. |
| Strongly Basic Conditions | The fluoride (B91410) ion is basic and can promote E2 elimination. While this compound is considered a mild fluoride source, the reaction conditions can influence basicity. |
| Solvent Effects | The choice of solvent can influence the competition between substitution (SN2) and elimination (E2). Nonpolar solvents may suppress elimination in some cases.[4] |
| Substrate Structure | Substrates prone to forming stable alkenes are more susceptible to elimination. If possible, modify the substrate to disfavor elimination pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound fluorination?
A1: The optimal solvent is substrate-dependent. Anhydrous acetonitrile (MeCN) and tetrahydrofuran (THF) are excellent starting points due to their ability to dissolve this compound and many organic substrates. Dichloromethane (DCM) can also be used. It is crucial to use anhydrous solvents to prevent the decomposition of this compound.
Q2: What is the typical stoichiometry for a this compound fluorination reaction?
A2: A common starting point is to use 1.5 to 2.0 equivalents of this compound relative to the substrate. For particularly challenging or sterically hindered substrates, increasing the equivalents of this compound may improve the yield.
Q3: At what temperature should I run my this compound fluorination?
A3: this compound reactions are often rapid at room temperature.[2] It is recommended to start at room temperature and monitor the reaction progress. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied. However, be aware that higher temperatures can promote elimination side reactions.[3]
Q4: How can I minimize the formation of elimination byproducts?
A4: To minimize elimination, consider the following:
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Use the mildest possible reaction temperature.
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Choose a less polar, aprotic solvent.
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Ensure your starting material is free of basic impurities.
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If possible, use a substrate that is less prone to elimination.
Q5: Is this compound compatible with other functional groups?
A5: this compound is a source of nucleophilic fluoride and can react with sensitive functional groups. It is generally incompatible with acidic protons (e.g., in alcohols and carboxylic acids, which should be protected or converted to a suitable leaving group) and can react with silyl (B83357) ethers. Carbonyl groups are generally stable under typical this compound fluorination conditions.
Data Presentation
The following table provides a qualitative guide to optimizing reaction conditions for the this compound fluorination of a secondary triflate. The yields are illustrative and will vary depending on the specific substrate.
| Solvent | Temperature (°C) | Equivalents of this compound | Typical Reaction Time | Anticipated Yield of Fluoride | Potential for Elimination |
| Acetonitrile (MeCN) | 25 (Room Temp) | 1.5 | 1 - 4 hours | Good to Excellent | Low to Moderate |
| Tetrahydrofuran (THF) | 25 (Room Temp) | 1.5 | 2 - 6 hours | Good | Low |
| Dichloromethane (DCM) | 25 (Room Temp) | 1.5 | 4 - 12 hours | Moderate | Low |
| Acetonitrile (MeCN) | 60 | 1.5 | < 1 hour | Moderate to Good | Moderate to High |
| Tetrahydrofuran (THF) | 60 | 1.5 | 1 - 2 hours | Moderate | Moderate |
| Acetonitrile (MeCN) | 25 (Room Temp) | 2.0 | 1 - 3 hours | Excellent | Low to Moderate |
Experimental Protocols
General Protocol for this compound Fluorination of a Secondary Triflates
This protocol provides a general procedure for the nucleophilic fluorination of a secondary triflate using this compound.
Materials:
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Substrate (secondary triflate) (1.0 equiv)
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Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (1.5 - 2.0 equiv)
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Anhydrous solvent (e.g., acetonitrile)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (oven-dried)
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Stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary triflate (1.0 equiv) in anhydrous acetonitrile (to a concentration of approximately 0.1 M).
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Reagent Addition: To the stirred solution at room temperature, add solid this compound (1.5 - 2.0 equiv) in one portion.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
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Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired fluorinated product.
Visualizations
Caption: General workflow for a typical this compound fluorination experiment.
Caption: Decision tree for troubleshooting low yield in this compound fluorination.
Caption: Competing SN2 and E2 pathways in this compound fluorination.
References
Technical Support Center: Optimizing TAS-F Mediated Reactions
Welcome to the technical support center for Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to help improve reaction yields and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is an anhydrous source of fluoride (B91410), with the structural formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1] Its primary use is in the cleavage of silyl (B83357) ether protecting groups, a crucial step in the synthesis of complex molecules.[1] It is also utilized in certain fluorination reactions.[2] The reagent is valued for being a source of "naked" fluoride, as the fluoride ion is masked in an adduct with the weak Lewis acid, trimethylsilylfluoride.[1]
Q2: How should this compound be handled and stored?
This compound is a hygroscopic solid and should be handled in a dry, inert atmosphere, for instance, inside a glove box. It is recommended to store this compound at 2-8°C to ensure its stability.[2]
Q3: What makes this compound a potentially better choice than other fluoride reagents like TBAF?
While Tetrabutylammonium (B224687) fluoride (TBAF) is a very common reagent for desilylation, this compound offers the advantage of being a truly anhydrous fluoride source.[1] The presence of water in TBAF solutions can sometimes complicate reactions, especially for substrates that are sensitive to moisture.[3] The choice between this compound and other fluoride sources will depend on the specific substrate and the reaction conditions.[4]
Q4: What are the most common causes of low yields in this compound mediated reactions?
Low yields in these reactions can often be attributed to several factors:
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Incomplete reaction: The reaction may not have proceeded to completion.
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Side reactions: The formation of unwanted byproducts can consume the starting material.[5]
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Impure reagents: The purity of the this compound, substrate, and solvent is critical.
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Product loss during workup: The desired product may be lost during extraction and purification steps.
Troubleshooting Guide for Low Yields
Q5: My this compound mediated reaction has a low yield. How can I troubleshoot this?
A systematic approach is key to improving your reaction yield. The following decision tree and detailed explanations can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue: Incomplete Reaction
-
Question: How do I know if my reaction is incomplete, and what should I do?
-
Action: Monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of starting material remains even after extended reaction times, consider the following:
-
Increase Reaction Time: Some reactions are simply slow and require more time to reach completion.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[5]
-
Increase Reagent Stoichiometry: Adding a slight excess of this compound may drive the reaction to completion.
-
Issue: Presence of Side Products
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Question: My analysis shows multiple products. How can I improve the selectivity?
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Action: The formation of side products is a common cause of low yields. To minimize them:
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Optimize Temperature: Running the reaction at a lower temperature can often increase selectivity for the desired product.
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Change the Solvent: The choice of solvent can significantly influence the reaction pathway.[5][6] Screening different aprotic solvents like THF, acetonitrile, or DMF might be beneficial.
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Control the Rate of Addition: Adding the this compound solution slowly to the substrate can sometimes minimize the formation of byproducts.
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Issue: Reagent and Solvent Quality
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Question: Could the quality of my this compound or solvent be the problem?
-
Action: Absolutely. This compound is moisture-sensitive.
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Use Anhydrous Conditions: Ensure that your glassware is oven-dried and that you are using a dry, aprotic solvent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Check this compound Quality: If you suspect your this compound has degraded, it is best to use a fresh batch from a reliable supplier.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide a summary of how different reaction parameters can affect the yield of this compound mediated reactions, based on general principles of organic chemistry and available data.
Table 1: Effect of Solvent on Reaction Yield
| Solvent (Aprotic) | Dielectric Constant (Approx.) | General Impact on this compound Reactions |
| Tetrahydrofuran (THF) | 7.6 | Commonly used, good for dissolving many organic substrates.[1] |
| Acetonitrile (MeCN) | 37.5 | More polar, can accelerate reactions involving ionic intermediates.[7] |
| Dichloromethane (DCM) | 9.1 | Less polar, may be suitable for less polar substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | High boiling point, useful for reactions requiring higher temperatures. |
Table 2: General Troubleshooting Guide for Low Yields
| Observation | Potential Cause | Suggested Action |
| Starting material remains | Incomplete reaction | Increase reaction time, temperature, or this compound stoichiometry. |
| Multiple spots on TLC | Side reactions | Lower reaction temperature, screen different solvents, or change the order of reagent addition. |
| No product detected | Reagent degradation or incorrect conditions | Use fresh this compound, ensure anhydrous conditions, and verify the reaction setup. |
| Low isolated yield after workup | Product loss during extraction or purification | Check the pH during extraction, use a different purification method (e.g., crystallization vs. chromatography). |
Experimental Protocols
Representative Protocol for this compound Mediated Desilylation of a TBDMS Ether
This protocol is a general guideline and may need to be optimized for your specific substrate.
Materials:
-
TBDMS-protected alcohol
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Workflow Diagram:
Caption: Experimental workflow for a typical this compound mediated desilylation.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the TBDMS-protected alcohol in anhydrous THF to make a 0.4 M solution.
-
Reagent Addition: To the stirred solution at room temperature, add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous THF.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 2 hours, or until the starting material is consumed as monitored by TLC.[1]
-
Workup: a. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation [organic-chemistry.org]
Technical Support Center: Purification Challenges After TAS-F Application
For researchers, scientists, and drug development professionals utilizing Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) for applications such as the cleavage of silyl (B83357) ether protecting groups, post-reaction purification can present significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Understanding the Byproducts
The primary byproducts of a this compound-mediated deprotection of a silyl ether (R-OSiR'₃) are the corresponding silyl fluoride (B91410) (FSiR'₃) and the tris(dimethylamino)sulfonium cation ([(CH₃)₂N]₃S⁺). The key to successful purification is the effective removal of these byproducts from the desired deprotected compound (R-OH).
Reaction Overview: R-OSiR'₃ + [([(CH₃)₂N]₃S)⁺([CH₃]₃SiF₂)⁻] → R-OH + FSiR'₃ + [([(CH₃)₂N]₃S)⁺] + other silicon-containing species
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a difficult purification after using this compound?
A1: Common indicators of purification challenges include:
-
Persistent cloudiness or an oily residue in the organic phase after aqueous workup, suggesting the presence of insoluble or partially soluble byproducts.
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Streaking or spotting at the baseline of a Thin Layer Chromatography (TLC) plate , which often indicates the presence of highly polar impurities like the tris(dimethylamino)sulfonium salt.
-
Low recovery of the desired product after extraction or chromatography, which may be due to the product being trapped in an emulsion or adhering to the stationary phase with the impurities.
-
Broad or distorted peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the crude product.
Q2: How can I remove the tris(dimethylamino)sulfonium salt byproduct?
A2: The tris(dimethylamino)sulfonium salt is highly polar and water-soluble. An aqueous workup is the primary method for its removal.
-
Standard Protocol:
-
Quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride, water, or brine).
-
Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The choice of solvent will depend on the polarity of your desired product.
-
Combine the organic layers and wash them again with brine to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Troubleshooting:
-
Persistent Emulsions: If an emulsion forms during extraction, try adding more brine or a small amount of a different organic solvent with a different density. Centrifugation can also be effective in breaking up emulsions.
-
Incomplete Salt Removal: For highly polar products that require polar organic solvents for extraction, the sulfonium (B1226848) salt may have some solubility in the organic phase. In such cases, increasing the number of aqueous washes is recommended. A biphasic extraction system using acetonitrile (B52724) and a nonpolar solvent like hexanes can also be effective, as sulfonium salts are soluble in acetonitrile while nonpolar organic compounds will partition into the hexane (B92381) layer.[1]
-
Q3: The silyl fluoride byproduct is volatile, but I still see related impurities. Why?
A3: While the primary silyl fluoride byproduct is often volatile, side reactions or the use of excess this compound can lead to the formation of less volatile silicon-containing impurities. These can sometimes be challenging to remove by simple evaporation.
-
Troubleshooting:
-
Column Chromatography: Silica (B1680970) gel column chromatography is generally effective for removing residual silicon-containing byproducts. A nonpolar eluent system is often a good starting point, as the desired, more polar alcohol product will typically have a lower Rf than the less polar silyl byproducts.
-
Aqueous Workup: A thorough aqueous workup can also help remove some of the more polar silicon-containing impurities.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution(s) |
| Streaking on TLC plate at the origin | Presence of the highly polar tris(dimethylamino)sulfonium salt. | 1. Perform a thorough aqueous workup with multiple brine washes.2. Consider a biphasic acetonitrile/hexane extraction.[1]3. For TLC analysis, try a more polar mobile phase to move the salt off the baseline, or use a different visualization technique. |
| Low yield of desired product after workup | 1. Product is partially soluble in the aqueous phase.2. Product is trapped in an emulsion.3. Incomplete reaction. | 1. Back-extract the aqueous layers with fresh organic solvent.2. To break emulsions, add more brine, a different organic solvent, or centrifuge the mixture.3. Confirm reaction completion by TLC or another analytical method before starting the workup. |
| Product co-elutes with impurities during column chromatography | The polarity of the product and impurities are too similar. | 1. Optimize the eluent system for your column chromatography. A gradient elution may be necessary.2. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).3. If the impurity is acidic or basic, an acid or base wash during the workup may alter its polarity and improve separation. |
| Oily residue remains after evaporation of solvent | Presence of non-volatile byproducts (e.g., higher molecular weight siloxanes or sulfonium salt). | 1. Purify the crude product using silica gel column chromatography.2. If the product is thermally stable, consider vacuum distillation or Kugelrohr distillation to separate it from non-volatile impurities. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Nonpolar to Moderately Polar Product
This protocol is suitable for products that are readily soluble in common organic solvents like ethyl acetate or dichloromethane (B109758) and have low water solubility.
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly add saturated aqueous ammonium chloride solution (approximately 1-2 times the reaction volume) to quench the reaction.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x reaction volume).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (2 x reaction volume).
-
Wash the combined organic layers with brine (1 x reaction volume).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Biphasic Acetonitrile/Hexane Extraction for Polar Products
This protocol is beneficial when the desired product has significant polarity, making it difficult to separate from the sulfonium salt using standard aqueous extractions.[1]
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Biphasic Extraction:
-
Dissolve the residue in a mixture of acetonitrile and hexanes (or another nonpolar solvent like pentane) in a separatory funnel. The ratio will depend on the solubility of your product but a 1:1 ratio is a good starting point.
-
Shake the funnel vigorously. The polar sulfonium salt will preferentially dissolve in the acetonitrile layer, while a more nonpolar product will be in the hexane layer.
-
Separate the layers.
-
Extract the acetonitrile layer with fresh hexanes (2-3 times).
-
-
Washing and Concentration:
-
Combine the hexane layers and wash with brine to remove any residual acetonitrile.
-
Dry the hexane layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Further purification can be achieved by column chromatography if necessary.
-
Data Presentation
The efficiency of byproduct removal can be monitored by various analytical techniques. Below is a conceptual table illustrating how you might track the removal of the sulfonium salt.
| Purification Step | Analytical Method | Observation | Interpretation |
| Crude Reaction Mixture | ¹H NMR | Complex mixture with broad signals | Presence of multiple components, including starting material, product, and byproducts. |
| After 1x Water Wash | ¹H NMR | Reduction in the intensity of broad, polar signals. | Partial removal of the sulfonium salt. |
| After 3x Water Washes | ¹H NMR | Significant reduction or absence of the broad, polar signals. | Effective removal of the majority of the sulfonium salt. |
| After Column Chromatography | ¹H NMR / LC-MS | Clean spectrum corresponding to the desired product. | High purity of the final product. |
Visualizations
Logical Workflow for Post-TAS-F Purification
References
Technical Support Center: Unexpected Reactivity of TAS-F in Complex Molecules
Welcome to the technical support center for Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F). This resource is designed for researchers, scientists, and drug development professionals encountering unexpected reactivity during the use of this compound in the synthesis of complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven comparisons to help you navigate challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as this compound, is an anhydrous source of fluoride (B91410).[1] Its principal use in organic synthesis is for the cleavage of silyl (B83357) ether protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, from hydroxyl functionalities.[1] The high strength of the silicon-fluoride bond drives this deprotection reaction.
Q2: Why is this compound considered an "anhydrous" fluoride source and why is this important?
Many fluoride reagents are hygroscopic and contain water, which can lead to undesired side reactions due to the high basicity of "naked" fluoride ions.[1] this compound is valued for its anhydrous nature, which provides a milder and more controlled source of fluoride, minimizing water-mediated side reactions.[1]
Q3: What are the most common unexpected reactions observed with this compound?
The most frequently encountered unexpected reaction is elimination, particularly with substrates that have a leaving group beta to a proton. This is more prevalent with secondary systems. Other potential, though less commonly documented, side reactions can include skeletal rearrangements and unexpected cyclizations, often influenced by the substrate's complexity and the presence of other functional groups.
Q4: How does the reactivity of this compound compare to other common fluoride reagents like TBAF?
Tetrabutylammonium fluoride (TBAF) is another common fluoride source, but it is often used as a hydrated salt or in a solution containing water, which can increase its basicity and the likelihood of base-mediated side reactions.[2] While both can effect desilylation, this compound is generally considered milder due to its anhydrous nature. However, in some cases, this compound can still promote elimination reactions.[3]
Q5: What factors can influence the reactivity of this compound?
Several factors can influence the outcome of a this compound reaction:
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Substrate Structure: The steric and electronic properties of the substrate play a crucial role.[4][5] Complex molecules with strained ring systems or particular functional group arrangements may be more prone to unexpected rearrangements.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[4][5][6]
-
Temperature: As with most reactions, temperature can affect the rate and selectivity. Higher temperatures may favor elimination or other side reactions.
-
Reaction Time: Prolonged reaction times can lead to the formation of byproducts.
Troubleshooting Guides
Issue 1: Low or No Desilylation
Symptoms:
-
Starting material is recovered unchanged.
-
Incomplete conversion to the desired alcohol.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inactive Reagent | This compound is hygroscopic. Ensure it has been stored under anhydrous conditions. It is recommended to handle this compound in a glovebox or under an inert atmosphere. |
| Insufficient Equivalents | Increase the equivalents of this compound used. A typical starting point is 1.1-1.5 equivalents. For sterically hindered silyl ethers, more equivalents may be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the substrate. Common solvents include THF and acetonitrile (B52724).[2] |
Issue 2: Formation of an Elimination Product
Symptoms:
-
Formation of a product with a double bond, confirmed by NMR and MS.
-
Observed more frequently with secondary silyl ethers or substrates with a good leaving group in a position that allows for elimination.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Basicity of the Reaction | Although milder than other fluoride sources, this compound can still act as a base. Consider using a less basic fluoride source if elimination is a major issue. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the elimination pathway. |
| Substrate Susceptibility | If the substrate is highly prone to elimination, consider alternative deprotection strategies that do not involve fluoride, such as acid-mediated desilylation, if compatible with other functional groups. |
Figure 1. Competing desilylation and elimination pathways.
Issue 3: Observation of a Rearranged Product
Symptoms:
-
The product has the correct mass but an unexpected NMR spectrum, suggesting a skeletal rearrangement.[7][8][9]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Substrate Strain or Instability | Complex molecules with strained rings or proximate reactive functional groups may undergo rearrangement under the reaction conditions. |
| Formation of a Reactive Intermediate | The reaction conditions may favor the formation of a carbocation or other reactive intermediate that can rearrange. |
| Alternative Deprotection Method | Consider using a different, milder deprotection method to avoid the conditions that lead to rearrangement. This could include enzymatic deprotection or other orthogonal protecting group strategies. |
Figure 2. Troubleshooting workflow for rearranged products.
Data Presentation
Table 1: Comparison of Fluoride Reagents for Nucleophilic Fluorination [3]
| Substrate | Reagent | Conversion (%) | Selectivity (Fluorination/Elimination) |
| Octan-2-yl mesylate | TBAF | 95 | 55/45 |
| This compound | 98 | 58/42 | |
| TBAT | 85 | 80/20 | |
| 1-Bromooctane | TBAF | 80 | 60/40 |
| This compound | 85 | 55/45 | |
| TBAT | 70 | 90/10 |
Note: TBAT = Tetrabutylammonium difluorotriphenylsilicate. Reactions were performed under standardized conditions for comparison.
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using this compound
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl-protected substrate (1.0 equiv) in anhydrous THF or acetonitrile (0.1 M).
-
Reagent Addition: Add this compound (1.2 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Quenching of this compound Reactions
For reactions that are sensitive or prone to side reactions upon prolonged exposure, a careful quenching procedure is recommended.
-
Cooling: Once the reaction is deemed complete by monitoring, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Agent: Slowly add a saturated aqueous solution of sodium bicarbonate or ammonium chloride to the cooled reaction mixture with vigorous stirring.[10][11][12] This will neutralize the reactive fluoride species.
-
Extraction and Purification: Proceed with the standard aqueous work-up, extraction, and purification as described in Protocol 1.
Figure 3. General mechanism of fluoride-mediated desilylation.
This technical support center provides a starting point for addressing the unexpected reactivity of this compound. Given the unique nature of complex molecules, careful reaction monitoring and a systematic approach to troubleshooting are paramount for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 4. A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rearrangements of DNA mediated by terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical synthesis of 4’-modified nucleoside analogues - American Chemical Society [acs.digitellinc.com]
- 10. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleavage of C–O and C–H bonds in ethers by a genuine Si [[double bond, length as m-dash]] O bond - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)
Welcome to the technical support center for Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or Tris(dimethylamino)sulfonium difluorotrimethylsilicate, is an anhydrous source of fluoride (B91410) ions. Its primary application in organic synthesis is for the cleavage of silyl (B83357) ether protecting groups, particularly when mild, non-aqueous conditions are required.[1] It is also used in a variety of other reactions, including the synthesis of C-F compounds, hydrosilylation, and as a promoter for reactions of silyl enolates.[2]
Q2: Why is preventing decomposition of this compound important?
A2: The efficacy of this compound as a fluoride source is dependent on its integrity. Decomposition, primarily through hydrolysis, reduces its activity by consuming the active reagent. This can lead to incomplete reactions, low yields, and the formation of unwanted byproducts, complicating purification and potentially compromising the synthesis of the target molecule.
Q3: What are the main factors that cause this compound to decompose?
A3: The primary cause of this compound decomposition is exposure to moisture.[3][4] As a highly hygroscopic solid, it reacts rapidly with water. Other factors that can contribute to its degradation include elevated temperatures and potential slow reaction with certain solvents like acetonitrile.[5]
Q4: How should this compound be properly stored?
A4: To maintain its stability and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is 2-8°C.[4] It is best handled in a dry box or glove bag to prevent exposure to atmospheric moisture.[3]
Q5: What are the decomposition products of this compound upon exposure to water?
A5: Upon exposure to moist air, this compound reacts with water vapor to produce tris(dimethylamino)sulfonium bifluoride ([(CH₃)₂N]₃S⁺ HF₂⁻) and hexamethyldisiloxane (B120664) ((Me₃Si)₂O).[3] The presence of these impurities will significantly lower the melting point of the reagent.[3]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of this compound due to moisture | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. | This compound is extremely sensitive to water. Even trace amounts of moisture can lead to its decomposition and a loss of reactivity.[3] |
| Impure or degraded this compound | Use a fresh bottle of this compound or a recently purchased batch. Check the melting point of the this compound; a significantly lowered melting point (below 98°C) can indicate decomposition.[3] | Over time, or with improper storage, this compound can degrade. Using a fresh, pure sample ensures the maximum concentration of the active reagent. |
| Insufficient reagent | Increase the equivalents of this compound used in the reaction. | If the starting material is not fully consumed, increasing the amount of this compound may drive the reaction to completion. |
| Incorrect solvent | While THF is a common solvent for this compound reactions, consider its solubility and stability in other anhydrous aprotic solvents like benzonitrile (B105546) or pyridine. Note that this compound may react slowly with acetonitrile.[5] | Solvent choice can impact the solubility and stability of this compound, as well as the overall reaction kinetics. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Elimination side reactions | Lower the reaction temperature. Consider using a milder fluoride source if the substrate is particularly sensitive. | In some cases, particularly with substrates bearing good leaving groups (e.g., triflates on sugars), the fluoride ion from this compound can act as a base, leading to elimination byproducts. |
| Reaction with solvent | Avoid reactive solvents. For instance, this compound is known to react slowly with acetonitrile.[5] | The solvent should be inert to the reaction conditions and the reagents involved. |
| Presence of impurities in this compound | Use high-purity this compound. If decomposition is suspected, the presence of bifluoride salts could alter the reaction pathway. | Impurities from the decomposition of this compound can lead to unforeseen side reactions. |
Data on this compound Stability and Properties
Direct quantitative data on the stability of this compound in various organic solvents over time is limited in the available literature. However, based on its known properties and comparison with other anhydrous fluoride reagents, the following qualitative and semi-quantitative information can be summarized.
| Parameter | Condition | Observation/Data | Recommendation |
| Appearance | Solid at room temperature | Colorless solid | Visually inspect for discoloration, which may indicate impurities. |
| Melting Point | Pure substance | 98-101°C[1] | A melting point as low as 58-62°C can indicate decomposition due to moisture exposure.[3] |
| Storage Temperature | Long-term storage | 2-8°C[4] | Store in a refrigerator under an inert atmosphere. |
| Hydrolytic Sensitivity | Exposure to moisture | Reacts rapidly with water, water vapor, and protic solvents.[3][5] | Handle exclusively under anhydrous and inert conditions (e.g., in a glove box).[3] |
| Solvent Compatibility | Acetonitrile (MeCN) | Reacts slowly.[5] | Use with caution; consider reaction time and temperature. |
| Tetrahydrofuran (B95107) (THF) | Partially soluble; commonly used as a reaction solvent.[5][6] | A suitable solvent for many this compound mediated reactions. | |
| Pyridine, Benzonitrile | Soluble.[5] | Viable alternative solvents depending on reaction requirements. | |
| Thermal Stability | General | Stable up to its melting point in an inert atmosphere. | Avoid unnecessary heating. Most reactions are conducted at or below room temperature.[6] |
Experimental Protocols
Handling and Storage of this compound
Due to its hygroscopic nature, this compound requires careful handling to maintain its anhydrous state.
-
Storage: Store the reagent in its original container, tightly sealed with paraffin (B1166041) wax, in a refrigerator at 2-8°C. The container should be placed inside a desiccator or a dry box.
-
Handling: All manipulations of this compound should be performed under a dry, inert atmosphere, preferably in a glove box. If a glove box is not available, use a Schlenk line and perform transfers under a positive pressure of nitrogen or argon.
-
Dispensing: Quickly weigh the desired amount of this compound in a dry, pre-tared vial under an inert atmosphere. Minimize the time the main container is open.
-
Preparation for Reaction: Add the this compound to the reaction vessel, which has been rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere).
General Protocol for Silyl Ether Deprotection using this compound
This protocol provides a general procedure for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the silyl-protected alcohol (1.0 equivalent).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF) to make a 0.4 M solution.[6]
-
In a separate vial under an inert atmosphere, weigh the this compound (1.1-1.5 equivalents).
-
-
Reaction Execution:
-
Add the this compound to the solution of the silyl ether at room temperature.
-
Stir the resulting solution for 1 to 2 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Hydrolysis is the primary decomposition pathway for this compound.
Caption: General experimental workflow for a this compound mediated reaction.
References
- 1. TASF reagent - Wikipedia [en.wikipedia.org]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ジフルオロトリメチルケイ酸トリス(ジメチルアミノ)スルホニウム technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. 59218-87-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Optimizing TAS-F Reactions - The Effect of Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effect of temperature on the efficiency of reactions involving Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F). Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for a standard this compound reaction?
A1: The optimal temperature for a this compound reaction is highly dependent on the specific substrate and the desired transformation (e.g., silyl (B83357) ether deprotection or nucleophilic fluorination). However, many procedures report running this compound reactions at either room temperature or 0 °C.[1] For sensitive substrates, starting at a lower temperature (e.g., 0 °C or -78 °C) is a common strategy to minimize potential side reactions.[2]
Q2: How does increasing the temperature generally affect a this compound reaction?
A2: Increasing the temperature of a chemical reaction, including those with this compound, typically increases the reaction rate.[3][4] This is because reactant molecules have more kinetic energy, leading to more frequent and energetic collisions.[5][6] However, for this compound reactions, which are often nucleophilic substitutions, elevated temperatures can also promote undesirable side reactions, such as elimination, which can lower the overall yield of the desired product.[7]
Q3: What are the potential risks of running a this compound reaction at a high temperature?
A3: Running a this compound reaction at elevated temperatures can lead to several issues:
-
Increased byproduct formation: Higher temperatures can favor elimination reactions, especially with secondary and tertiary substrates, leading to the formation of alkenes instead of the desired substitution product.
-
Substrate degradation: Sensitive functional groups on the substrate molecule may not be stable at higher temperatures, leading to decomposition and a lower yield of the desired product.[1]
Q4: My this compound reaction is very slow at low temperatures. What should I do?
A4: If a this compound reaction is sluggish at low temperatures, a gradual and controlled increase in temperature is a reasonable approach. It is recommended to raise the temperature in small increments (e.g., from -78 °C to -40 °C, or from 0 °C to room temperature) while carefully monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This allows for finding a balance between an acceptable reaction rate and the minimization of side products.
Troubleshooting Guide: Temperature-Related Issues in this compound Reactions
This guide provides a structured approach to troubleshooting common problems related to reaction temperature in this compound mediated transformations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Reaction temperature is too low: The activation energy for the reaction is not being met. | 1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Monitor the reaction progress at each temperature to identify the point at which the reaction begins to proceed at a reasonable rate. 3. Consider longer reaction times at the lower temperature before increasing it. |
| Low yield of the desired product with significant byproduct formation | Reaction temperature is too high: This may be promoting side reactions such as elimination. | 1. Lower the reaction temperature. If the reaction was run at room temperature, try 0 °C or even -78 °C. 2. Analyze the byproducts to identify their structure. If elimination products are observed, a lower temperature is strongly recommended. |
| Inconsistent reaction yields between batches | Poor temperature control: Fluctuations in the reaction temperature can lead to variable outcomes. | 1. Ensure the use of a reliable temperature-controlled bath (e.g., cryostat, ice-salt bath, or dry ice/acetone bath). 2. For reactions at or below room temperature, ensure the reaction flask is properly insulated to maintain a stable temperature. 3. Monitor the internal temperature of the reaction mixture if possible. |
| Formation of unexpected colored impurities | Decomposition of the reagent or substrate at the reaction temperature. | 1. Run the reaction at a lower temperature. 2. Ensure the this compound reagent is of high quality and has been stored properly, as impurities can contribute to decomposition. The recommended storage temperature for this compound is 2-8°C.[9] |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature in a this compound Reaction
This protocol provides a general framework for systematically optimizing the reaction temperature to maximize the yield of the desired product.
Materials:
-
Substrate
-
This compound reagent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Temperature-controlled reaction setup (e.g., jacketed reactor, round-bottom flask with a cooling bath)
-
Stirring mechanism (e.g., magnetic stirrer)
-
Inert atmosphere setup (if required)
-
Analytical instruments for reaction monitoring (e.g., TLC, LC-MS, GC-MS)
Procedure:
-
Initial Temperature Selection: Based on literature for similar substrates or the stability of your starting material, select an initial temperature range to investigate. A common starting point for this compound reactions is 0 °C or room temperature.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere if your substrate or reagent is sensitive to air or moisture. Ensure the temperature control system is functioning correctly.
-
Reactant Charging: Dissolve the substrate in the anhydrous solvent in the reaction vessel. Cool the solution to the initial target temperature.
-
Reaction Initiation: Add the this compound reagent to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress at regular intervals using an appropriate analytical technique. Quantify the formation of the desired product and any significant byproducts.
-
Data Collection and Analysis: Record the conversion and yield of the desired product at different time points for each temperature.
-
Optimization: Based on the results, identify the temperature that provides the best balance of reaction rate and product yield, with minimal byproduct formation. If the initial temperature results in a slow reaction, repeat the experiment at a slightly higher temperature. Conversely, if significant byproduct formation is observed, repeat the experiment at a lower temperature.
Data Presentation
While specific quantitative data for the effect of temperature on a universal this compound reaction is not available due to its substrate-dependent nature, the following table illustrates a hypothetical optimization scenario based on general principles of chemical kinetics and observations from related fluorination reactions.
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Yield of Elimination Byproduct (%) |
| -20 | 24 | 30 | 25 | < 5 |
| 0 | 12 | 85 | 80 | 5 |
| 25 (Room Temp) | 4 | 98 | 85 | 13 |
| 50 | 1 | >99 | 60 | 39 |
Note: This data is illustrative and serves as an example of how temperature can influence reaction outcomes. Actual results will vary depending on the specific reaction.
Mandatory Visualizations
Logical Workflow for Temperature Troubleshooting in this compound Reactions
Caption: Troubleshooting workflow for temperature-related issues in this compound reactions.
Reaction Mechanism: Nucleophilic Substitution with this compound
The this compound reagent serves as an anhydrous source of the fluoride (B91410) ion (F⁻). In a typical nucleophilic substitution reaction, such as the conversion of an alcohol to an alkyl fluoride via a sulfonate leaving group, the fluoride ion acts as the nucleophile.
Caption: Generalized Sₙ2 reaction pathway involving a fluoride nucleophile.
References
- 1. tutorchase.com [tutorchase.com]
- 2. reddit.com [reddit.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. youtube.com [youtube.com]
- 5. ajpojournals.org [ajpojournals.org]
- 6. prezi.com [prezi.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Tris(dimethylamino)sulfonium difluorotrimethylsilicate technical grade 59218-87-0 [sigmaaldrich.com]
Technical Support Center: Solvent Effects on TADF-Assisted Photoredox Fluorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solvent effects in Thermally Activated Delayed Fluorescence (TADF)-assisted sensitization reactions, with a focus on photoredox fluorination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments, particularly those using common TADF photocatalysts like 4CzIPN.
Q1: My TADF-photocatalyzed reaction is suffering from low yield. How can the solvent be the cause?
A1: Low yield is a common issue where the solvent plays a critical, multi-faceted role. Here are the primary solvent-related factors to investigate:
-
Photocatalyst Efficiency (Quantum Yield): The efficiency of the TADF photocatalyst itself is highly dependent on the solvent environment. In polar solvents, the energy gap (ΔEST) between the singlet (S₁) and triplet (T₁) excited states can decrease, which beneficially enhances the rate of reverse intersystem crossing (RISC), a key step in the TADF mechanism.[1][2][3] However, this stabilization of the excited state in polar solvents can also open up competing non-radiative decay pathways, which deactivates the catalyst without productive chemistry, ultimately lowering the photoluminescence quantum yield (PLQY) and the reaction yield.[1][3]
-
Reagent Solubility: Ensure all reactants, including the photocatalyst, substrate, and any additives, are fully dissolved in the chosen solvent. Poor solubility leads to a heterogeneous reaction mixture, reducing reaction rate and overall yield.
-
Stabilization of Intermediates: Solvents can stabilize or destabilize key reactive intermediates in the catalytic cycle. For reactions involving charged intermediates (radical ions), a polar solvent is often required for stabilization.[4] However, excessive stabilization of a reactant or nucleophile can also slow down the reaction.[4]
-
Solvent Impurities: Trace impurities, particularly water or oxygen, can quench the excited state of the photocatalyst or react with radical intermediates. Always use anhydrous, degassed solvents for photoredox reactions.
Troubleshooting Steps:
-
Analyze Catalyst Performance: Review literature data on your specific TADF photocatalyst. For 4CzIPN, non-polar solvents like toluene (B28343) result in a much higher PLQY than polar aprotic solvents like acetonitrile (B52724).[3]
-
Screen Solvents: If your reaction tolerates it, screen a range of solvents with varying polarities. Start with common solvents like acetonitrile (MeCN), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane. Sometimes a solvent mixture (e.g., MeCN/H₂O) is optimal for balancing solubility and catalyst efficiency.[5]
-
Ensure Anhydrous & Degassed Conditions: Use freshly distilled or commercially available anhydrous solvents. Degas the final reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before irradiation.
Q2: I am observing poor selectivity (e.g., regio- or chemoselectivity) in my reaction. How can I address this with solvent choice?
A2: Solvent choice can profoundly influence the selectivity of a reaction by altering the reaction pathway or the relative energies of competing transition states.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with substrates or intermediates, potentially directing a reaction to a specific site or, conversely, inhibiting a desired pathway.[6][7] Protic solvents are known to quench TADF emission and should often be used with caution.[8]
-
Polarity and Reaction Mechanism: The polarity of the solvent can favor one reaction mechanism over another. For instance, in reactions that can proceed via either a radical pathway or an ionic pathway (like a radical-polar crossover), solvent polarity can be key. Polar solvents will favor pathways with charge separation, such as an Sₙ1-type mechanism involving a carbocation, which can influence stereochemical or regiochemical outcomes.[4][9]
-
Viscosity: While less common, solvent viscosity can influence selectivity in diffusion-controlled reactions by affecting the rate at which reactive intermediates encounter each other versus undergoing intramolecular rearrangement or decomposition.
Troubleshooting Steps:
-
Switch Solvent Class: If you are using a polar aprotic solvent (e.g., MeCN), try a non-polar solvent (e.g., Toluene, Dioxane) or a less polar aprotic solvent (e.g., THF) to see if selectivity changes.
-
Avoid Protic Solvents Unless Necessary: Unless your reaction specifically requires a proton source, avoid protic solvents as they can interfere with the TADF mechanism through hydrogen bonding.[6][8]
-
Consider Solvent Mixtures: Carefully designed solvent mixtures can fine-tune the polarity and solvating properties of the medium to optimize for a specific selective transformation.
Q3: My fluorination reaction is not working, and I suspect catalyst deactivation. Could the solvent be responsible?
A3: Yes, the solvent can directly contribute to catalyst deactivation.
-
Photodegradation: The stability of the photocatalyst in its excited state can be solvent-dependent. Some solvents may promote pathways leading to irreversible degradation of the catalyst upon prolonged light exposure.
-
Reaction with Solvent Radicals: While rare, it is possible for highly reactive intermediates to abstract a hydrogen atom from or otherwise react with the solvent, leading to unproductive pathways and potential catalyst poisoning by solvent-derived byproducts.
-
Leaching: In cases where a co-catalyst is used (e.g., dual catalysis with a transition metal), the solvent can affect the solubility and stability of all catalytic species, potentially leading to precipitation (leaching) of one component from the solution.[10]
Troubleshooting Steps:
-
Check Catalyst Compatibility: Review the literature for photostability studies of your catalyst in the chosen solvent.
-
Use Robust Solvents: Choose solvents that are known to be robust under photoredox conditions, such as MeCN, DMF, or Dioxane.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. If it stalls, it could indicate catalyst deactivation.
Quantitative Data on Solvent Effects
The choice of solvent directly impacts the photophysical properties of TADF emitters, which in turn affects their performance as photocatalysts. The following table summarizes the effect of solvent polarity on key properties of the widely used TADF photocatalyst 4CzIPN.
| Solvent | Dielectric Constant (ε) | Photoluminescence Quantum Yield (PLQY) | Delayed Fluorescence Contribution | Typical Reaction Outcome |
| Toluene | 2.38 | 94%[3] | 69%[3] | High catalyst efficiency, but limited by solubility of polar reagents. |
| Dichloromethane (DCM) | 8.93 | 54%[3] | 31%[3] | Moderate efficiency, good general-purpose solvent. |
| Acetonitrile (MeCN) | 37.5 | 18%[3] | 8%[3] | Lower catalyst efficiency due to non-radiative decay, but excellent for dissolving polar substrates and salts. Often used in mixed systems (e.g., with water) to optimize yield.[5] |
Table 1: Effect of Solvent Polarity on the Photophysical Properties of 4CzIPN and General Impact on Reactivity.
Experimental Protocols
This section provides a detailed methodology for a representative TADF-sensitized reaction: the decarboxylative coupling of an N-hydroxyphthalimide (NHPI) ester, which can be adapted for fluorination.
Representative Reaction: 4CzIPN-Catalyzed Decarboxylative Coupling
This protocol is based on established methods for photoredox reactions using 4CzIPN and NHPI esters.
Materials:
-
N-hydroxyphthalimide (NHPI) ester of the desired carboxylic acid (1.0 equiv)
-
Coupling partner (e.g., polyfluoroaryl zinc reagent, 1.5 equiv)
-
4CzIPN (1-2 mol%)
-
Co-catalyst (if required, e.g., Cu(OTf)₂, 10 mol%)
-
Ligand (if required, e.g., dtbbpy, 20 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube or vial with septa)
-
Visible light source (e.g., Blue LED, 456 nm)
Procedure:
-
Vessel Preparation: Add the NHPI ester (1.0 equiv), 4CzIPN (0.01-0.02 equiv), and any solid co-catalyst or ligand to a dry reaction vessel equipped with a magnetic stir bar.
-
Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. If the coupling partner is a solid, add it in step 1. If it is a liquid or solution, add it now via syringe.
-
Degassing: Stir the resulting mixture and sparge with Argon for 15-30 minutes to ensure the solution is thoroughly degassed.
-
Reaction Initiation: Place the sealed reaction vessel approximately 5-10 cm from the visible light source. If necessary, use a fan to maintain the reaction at room temperature.
-
Irradiation: Stir the reaction under irradiation for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction as appropriate (e.g., by adding a saturated aqueous solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations: Workflows and Pathways
Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting low-yield issues in TADF-sensitized reactions, with a focus on solvent-related factors.
Caption: A logical workflow for troubleshooting low reaction yields.
Reaction Pathway Diagram
This diagram illustrates a plausible mechanism for a dual photoredox/copper-catalyzed decarboxylative coupling reaction using 4CzIPN as the TADF photocatalyst.
Caption: Proposed mechanism for dual photoredox/copper catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-mediated defluorinative cyclization of α-fluoro-β-enamino esters catalyzed by 4-CzIPN - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical-Polar Crossover Enabled by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity of TAS-F in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), a highly moisture-sensitive reagent. Adherence to proper techniques is critical to ensure experimental success, reagent integrity, and user safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as this compound, is an anhydrous source of fluoride. Its primary applications in organic synthesis include:
-
Cleavage of silyl (B83357) ether protecting groups: this compound is a mild and effective reagent for the deprotection of various silyl ethers to reveal the corresponding alcohols.
-
Synthesis of deoxyfluoro sugars: It is used as a fluorinating agent to displace leaving groups, such as triflates, in carbohydrate precursors to stereospecifically introduce fluorine.[1]
Q2: Why is managing moisture so critical when working with this compound?
A2: this compound is extremely hygroscopic and reacts rapidly with water.[2] This high moisture sensitivity can lead to several experimental problems:
-
Reagent Decomposition: Moisture will hydrolyze this compound, reducing its potency and rendering it ineffective for the desired transformation.
-
Low or No Product Yield: If the this compound has been compromised by moisture, the intended reaction will likely not proceed to completion, resulting in low or no yield of the desired product.
-
Formation of Side Products: The reaction of this compound with water can generate byproducts that may complicate the reaction mixture and the purification of the target compound.
-
Inconsistent Results: Failure to rigorously exclude moisture can lead to poor reproducibility of experimental results.
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent or inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is typically 2-8°C. Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.
Q4: What are the signs that my this compound reagent may have been compromised by moisture?
A4: While a visual inspection may not always reveal degradation, signs of moisture contamination can include a change in the physical appearance of the solid (e.g., clumping or becoming sticky). The most definitive indicator of compromised reagent is the failure of a well-established reaction to proceed as expected, resulting in a low or no yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Moisture contamination of this compound: The reagent has been hydrolyzed and is no longer active. | - Use a fresh bottle of this compound: Ensure the new bottle has been stored under anhydrous conditions. - Handle this compound in an inert atmosphere: Weigh and dispense the reagent in a glovebox or a glove bag flushed with nitrogen or argon. |
| Moisture in the reaction solvent: Even "anhydrous" solvents can contain trace amounts of water. | - Use freshly dried and degassed solvents: Distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use. - Use molecular sieves: Add activated molecular sieves (3Å or 4Å) to the reaction solvent. | |
| Moisture in the starting material or glassware: The substrate or reaction flask may contain adsorbed water. | - Dry the starting material: If the substrate is stable, dry it in a vacuum oven or a desiccator before use. - Flame-dry or oven-dry all glassware: Heat all glassware under vacuum or in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.[3] | |
| Formation of Unexpected Byproducts | Reaction of this compound with protic impurities: Besides water, other protic functional groups in the starting material or impurities can react with this compound. | - Purify starting materials: Ensure the purity of the substrate and remove any protic impurities. - Analyze the crude reaction mixture: Use techniques like NMR or LC-MS to identify the byproducts and deduce their origin. |
| Inconsistent Reaction Outcomes | Variable atmospheric conditions: Fluctuations in ambient humidity between experiments can affect the reaction. | - Standardize experimental setup: Always use rigorous inert atmosphere techniques (Schlenk line or glovebox). - Document ambient conditions: Note the relative humidity in the lab, if possible, to correlate with experimental outcomes. |
Experimental Protocols
Protocol 1: General Procedure for Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol provides a general method for the deprotection of a TBDMS-protected alcohol using this compound.
Materials:
-
TBDMS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the TBDMS-protected alcohol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the starting material to a concentration of approximately 0.4 M.[4]
-
Reagent Addition: At room temperature, add this compound (1.1-1.5 equivalents) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[4]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Protocol 2: Synthesis of a Deoxyfluoro Sugar (Illustrative Example)
This protocol illustrates the general steps for the synthesis of a deoxyfluoro sugar from a carbohydrate precursor with a triflate leaving group.
Materials:
-
Carbohydrate precursor with a trifluoromethanesulfonyl (triflate) group
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carbohydrate triflate (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or in a salt-ice bath).
-
Reagent Addition: Add this compound (approximately 3 equivalents) to the cooled, stirred solution.
-
Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC; the consumption of the starting material is typically rapid (e.g., within 10 minutes).
-
Work-up:
-
Wash the reaction mixture with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent.
-
-
Purification: Isolate the product by flash chromatography on silica gel.
Visual Guides
Diagram 1: General Workflow for Handling Moisture-Sensitive Reagents
Caption: General workflow for experiments with moisture-sensitive reagents.
Diagram 2: Logical Flow for Troubleshooting Low Yield in this compound Reactions
Caption: Decision tree for troubleshooting low-yield this compound reactions.
References
Validation & Comparative
A Head-to-Head Battle of Fluoride Reagents: TAS-F vs. TBAF for Silyl Ether Deprotection
In the realm of synthetic chemistry, the strategic protection and deprotection of functional groups are paramount to the successful construction of complex molecules. For the ubiquitous silyl (B83357) ethers, fluoride-based reagents are the gold standard for their cleavage. Among these, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has long been a workhorse. However, its inherent basicity and the presence of water in its common formulations can lead to undesired side reactions. This has spurred the adoption of milder alternatives, with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) emerging as a notable contender. This guide provides an in-depth comparison of this compound and TBAF, supported by experimental data, to assist researchers in selecting the optimal reagent for their deprotection needs.
Performance Comparison: A Quantitative Look
A key study by Scheidt et al. provides a direct comparison of this compound and TBAF in the deprotection of various silyl ethers. The data highlights the efficiency and mildness of this compound, particularly for substrates bearing base-sensitive functionalities.
| Entry | Substrate (Silyl Ether) | Reagent (equiv.) | Conditions | Time (h) | Yield (%) |
| 1 | Primary TBDMS ether | This compound (1.1) | CH₂Cl₂, 25°C | 0.5 | 95 |
| 2 | Primary TBDMS ether | TBAF (1.1) | THF, 25°C | 0.5 | 90 (decomposition observed) |
| 3 | Secondary TBDMS ether with adjacent ester | This compound (1.5) | CH₂Cl₂, 25°C | 2 | 92 |
| 4 | Secondary TBDMS ether with adjacent ester | TBAF (1.5) | THF, 25°C | 2 | 60 (significant elimination) |
| 5 | Hindered tertiary TBDPS ether | This compound (2.0) | CH₂Cl₂, 40°C | 24 | 85 |
| 6 | Hindered tertiary TBDPS ether | TBAF (2.0) | THF, 40°C | 24 | 75 (some starting material remained) |
| 7 | Primary TIPS ether | This compound (1.2) | CH₂Cl₂, 25°C | 4 | 98 |
| 8 | Primary TIPS ether | TBAF (1.2) | THF, 25°C | 6 | 95 |
Data summarized from Scheidt, K. A.; Chen, H.; Follows, B. C.; Chemler, S. R.; Coffey, D. S.; Roush, W. R. J. Org. Chem. 1998, 63, 6436-6437.
Key Observations:
-
Mildness and Functional Group Tolerance: this compound demonstrates superior performance in the deprotection of substrates with base-labile functionalities, such as esters (Entry 3 vs. 4). The anhydrous nature of this compound is a key advantage, mitigating side reactions like elimination that can be promoted by the basicity of commercial TBAF solutions.[1]
-
Efficiency with Hindered Groups: For sterically demanding silyl ethers like TBDPS, this compound shows a higher conversion rate compared to TBAF under similar conditions (Entry 5 vs. 6).
-
Reaction Times: While both reagents are effective, this compound can lead to shorter reaction times for less hindered silyl ethers (Entry 1 vs. 2). For more robust groups like TIPS, the difference in reaction time is less pronounced but still favors this compound (Entry 7 vs. 8).
The Underlying Mechanism: A Shared Pathway
The deprotection of silyl ethers by both this compound and TBAF proceeds through a well-established nucleophilic attack mechanism. The fluoride ion, a potent nucleophile for silicon, attacks the silicon center of the silyl ether. This leads to the formation of a transient, pentacoordinate silicon intermediate. The strong thermodynamic driving force for the formation of the silicon-fluoride bond facilitates the cleavage of the silicon-oxygen bond, releasing the desired alcohol and the corresponding silyl fluoride byproduct.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for silyl ether deprotection using this compound and TBAF.
Deprotection using this compound (General Procedure)
-
Preparation: Dissolve the silyl ether substrate in an anhydrous aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add solid tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (1.1-2.0 equivalents) to the stirred solution at room temperature. For less reactive silyl ethers, the reaction may be gently heated.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Deprotection using TBAF (General Procedure)[2]
-
Preparation: Dissolve the silyl ether in THF to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C or room temperature.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[2]
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: Purify the residue by flash chromatography. For substrates sensitive to the basicity of TBAF, the reaction can be buffered by the addition of acetic acid.
Conclusion: Choosing the Right Tool for the Job
Both this compound and TBAF are highly effective reagents for the cleavage of silyl ethers. The choice between them hinges on the specific requirements of the synthetic step.
-
TBAF remains a convenient and cost-effective option for robust substrates that are not sensitive to basic conditions. Its availability as a solution in THF makes it easy to handle for routine deprotections.[3]
-
This compound stands out as a superior choice for the deprotection of delicate substrates containing base-labile functional groups.[1] Its anhydrous nature and demonstrated mildness can lead to higher yields and cleaner reaction profiles, justifying its use in more complex synthetic endeavors.
For researchers in drug development and complex molecule synthesis, the enhanced selectivity and mildness of this compound offer a significant advantage in preserving molecular integrity throughout a synthetic sequence.
References
A Researcher's Guide to Anhydrous Fluoride Sources: TAS-F vs. The Alternatives
In the landscape of modern organic synthesis, the choice of a fluoride (B91410) source can be pivotal to the success of a reaction. For researchers, scientists, and drug development professionals, the need for soluble, reactive, and truly anhydrous fluoride reagents is paramount for key transformations such as nucleophilic fluorination and desilylation. This guide provides an objective, data-supported comparison of Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) against other common anhydrous fluoride sources, including Tetrabutylammonium (B224687) fluoride (TBAF), Cesium fluoride (CsF), and Potassium fluoride (KF).
Performance Comparison: A Data-Driven Analysis
The efficacy of a fluoride source is dictated by several factors, including its solubility in organic solvents, the "nakedness" of the fluoride ion, and its inherent reactivity. The following tables summarize the performance of this compound and its alternatives in key chemical transformations.
Nucleophilic Fluorination
Nucleophilic fluorination is a cornerstone of organofluorine chemistry, crucial for the synthesis of pharmaceuticals and agrochemicals. The reactivity of the fluoride source is critical for achieving high yields and minimizing side reactions.
| Reagent | Substrate | Leaving Group | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Carbohydrate Triflate | O-Tf | - | Room Temp. | Rapid | High | [1] |
| Anhydrous TBAF | Benzyl Bromide | Br | - | Room Temp. | Minutes | Quantitative | [2] |
| "Physically Dried" TBAF | Benzyl Bromide | Br | - | Room Temp. - 40 | 8 - 12 hours | Lower | [2] |
| CsF | 1-Bromooctane | Br | t-Amyl alcohol | 80 | 1 hour | 5 | [3] |
| KF (with phase transfer catalyst) | Alkyl Mesylate | O-Ms | Acetonitrile | 82 | 24 hours | 46 | [4] |
Table 1: Comparative Performance in Nucleophilic Fluorination Reactions. Note: Reaction conditions and substrates vary across studies, affecting direct comparability.
Desilylation of Silyl (B83357) Ethers
The cleavage of silyl ethers is a fundamental deprotection strategy in multi-step synthesis. The choice of fluoride reagent can influence the reaction time and selectivity.
| Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Observations | Reference |
| This compound | t-Butyldimethylsilyl (TBDMS) ether | THF | Room Temp. | 1 - 2 hours | Effective cleavage | [5] |
| TBAF (1M in THF) | t-Butyldimethylsilyl (TBDMS) ether | THF | Room Temp. | 2 - 16 hours | Widely used, time varies with substrate | [5] |
| CsF | - | - | - | - | Used, but often requires higher temperatures or longer reaction times due to low solubility | [6] |
| KF | t-Butyldimethylsilyl (TBDMS) ether | Acetonitrile | - | - | Requires phase-transfer catalyst for efficient reaction | [7] |
Table 2: Comparative Performance in Desilylation Reactions.
Physicochemical Properties and Handling
The choice of a fluoride source is also heavily influenced by its physical properties, such as solubility and stability, as well as handling and safety considerations.
| Reagent | Key Advantages | Key Disadvantages | Solubility in Organic Solvents |
| This compound | Highly soluble, source of "naked" fluoride, mild reaction conditions.[1] | More expensive than inorganic fluorides. | Good solubility in THF and other polar aprotic solvents.[5] |
| Anhydrous TBAF | Highly reactive, soluble in organic solvents.[2][8] | Thermally unstable, prone to Hofmann elimination, preparation of truly anhydrous form is challenging.[9][10] | Highly soluble in THF, acetonitrile, DMSO.[8][11] |
| CsF | More reactive than KF, can be used in some organic solvents.[3] | Low solubility in many organic solvents, often requires high temperatures or phase-transfer catalysts.[3] | More soluble than NaF or KF in organic solvents; can be dried by heating. |
| KF | Inexpensive, readily available. | Very low solubility in most organic solvents, requires phase-transfer catalysts or high temperatures.[4] | Poor solubility in most organic solvents, spray-dried versions offer improved handling.[12] |
Table 3: Physicochemical Properties and Handling of Anhydrous Fluoride Sources.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for nucleophilic fluorination and desilylation using this compound.
Protocol 1: Nucleophilic Fluorination of a Carbohydrate Triflate using this compound
Materials:
-
Partially protected sugar triflate
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carbohydrate triflate in the anhydrous solvent under an inert atmosphere.
-
Add a solution of this compound to the stirred solution of the substrate at room temperature.
-
The reaction is typically rapid and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.[1]
Protocol 2: Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether using this compound
Materials:
-
TBDMS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a 0.4 M solution of the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the this compound reagent to the solution at room temperature.
-
Stir the resulting solution for 1 to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizing the Reaction: Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate a typical nucleophilic fluorination mechanism and a general experimental workflow.
Caption: General mechanism for Sₙ2 nucleophilic fluorination.
Caption: A typical experimental workflow for a fluorination reaction.
Conclusion
The selection of an appropriate anhydrous fluoride source is a critical parameter in the success of nucleophilic fluorination and desilylation reactions. This compound emerges as a highly effective reagent, offering excellent solubility and reactivity under mild conditions, making it particularly suitable for sensitive substrates. While anhydrous TBAF exhibits comparable reactivity, its thermal instability and the challenges associated with ensuring its anhydrous state can be significant drawbacks. The inorganic fluoride sources, CsF and KF, are more cost-effective but are often hampered by poor solubility in organic solvents, necessitating harsher reaction conditions or the use of phase-transfer catalysts. For researchers prioritizing mild conditions, high yields, and operational simplicity with complex molecules, this compound represents a superior choice, despite its higher cost. Conversely, for large-scale syntheses where cost is a primary driver and the substrate is robust, optimized protocols using KF or CsF may be more practical.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 9. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 12. chembk.com [chembk.com]
A Comparative Guide to Fluoride Reagents: TAS-F vs. Aqueous HF
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemical syntheses. When it comes to reactions requiring a fluoride (B91410) source, such as the deprotection of silyl (B83357) ethers or nucleophilic fluorination, both Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) and aqueous hydrofluoric acid (HF) reagents are common choices. However, their properties, performance, and safety profiles differ significantly. This guide provides an objective comparison of this compound and aqueous HF reagents, supported by experimental data, to inform the selection process in a laboratory setting.
At a Glance: Key Differences Between this compound and Aqueous HF
| Feature | This compound (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | Aqueous HF Reagents (e.g., HF-Pyridine, aq. HF) |
| Nature | Anhydrous, solid fluoride source.[1][2] | Aqueous solution of hydrogen fluoride, often complexed with a base like pyridine. |
| Handling | Crystalline solid, easier and safer to handle. | Highly corrosive and toxic liquid and vapor, requires specialized handling procedures and personal protective equipment (PPE).[3][4][5][6][7] |
| Reaction Conditions | Typically mild, often at room temperature.[8] | Can range from 0°C to room temperature; requires careful temperature control.[9] |
| Safety | Considered a milder and safer alternative to aqueous HF. | Extremely hazardous; can cause severe burns, deep tissue damage, and systemic toxicity upon contact or inhalation.[3][4][5][6][7] |
| Water Sensitivity | Anhydrous nature is advantageous in moisture-sensitive reactions.[1][2] | Presence of water can be detrimental in certain reactions. |
| Chemoselectivity | Often exhibits good chemoselectivity, allowing for the deprotection of specific silyl ethers in the presence of other protecting groups. | Can be less selective, potentially leading to the cleavage of multiple protecting groups.[10] |
Performance in Desilylation Reactions: Representative Data
Table 1: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers
| Reagent | Substrate | Conditions | Time | Yield | Reference |
| This compound | Generic TBDMS Ether | THF, Room Temperature | 1 - 2 h | Not specified (general procedure) | [8] |
| Aqueous HF | Generic TBDMS Ether | Acetonitrile (B52724), 0°C | 10 - 30 min | Not specified (general procedure) | [8] |
| HF-Pyridine | Generic Triethylsilyl (TES) Ether | THF/Pyridine, Room Temperature | 2 - 3 h | Not specified (general procedure) | [8] |
Note: The data presented are from general procedures and may not represent optimized conditions for specific substrates. Reaction times and yields can vary significantly based on the substrate and reaction scale.
Experimental Protocols
Protocol 1: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether with this compound
This protocol is a representative procedure for the deprotection of silyl ethers using this compound.[8]
Materials:
-
TBDMS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF to a concentration of approximately 0.4 M.
-
Add this compound (typically 1.1-1.5 equivalents) to the solution at room temperature under an inert atmosphere.
-
Stir the resulting solution for 1 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether with Aqueous HF
This protocol is a representative procedure for the deprotection of silyl ethers using aqueous HF. Extreme caution must be exercised when handling hydrofluoric acid. [8]
Materials:
-
TBDMS-protected alcohol
-
49% aqueous hydrofluoric acid (HF)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
A calcium gluconate gel should be readily available as a first aid measure in case of skin contact.
Procedure:
-
Dissolve the silyl ether in acetonitrile in a plastic reaction vessel (glassware will be etched by HF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of 49% aqueous hydrofluoric acid to the stirred solution.
-
Stir the reaction mixture for a short period, typically 10 to 30 minutes, while monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Vigorous evolution of carbon dioxide gas will occur.
-
Extract the aqueous layer with an organic solvent three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: Fluoride-mediated cleavage of a silyl ether.
Caption: A standard workflow for a this compound mediated reaction.
Caption: A safety-conscious workflow for an aqueous HF reaction.
Discussion of Advantages: this compound Over Aqueous HF
The primary advantage of this compound over aqueous HF reagents lies in its significantly improved safety profile and ease of handling. As a stable, crystalline solid, this compound does not pose the same severe inhalation and contact hazards as aqueous HF.[3][4][5][6][7] The anhydrous nature of this compound is a distinct benefit in syntheses where the presence of water could lead to unwanted side reactions or decomposition of sensitive functional groups.[1][2]
Furthermore, this compound often exhibits greater chemoselectivity. In the synthesis of complex molecules with multiple protecting groups, the mildness of this compound can allow for the selective removal of a specific silyl ether while leaving others, such as more sterically hindered silyl ethers, intact. This level of control is often more challenging to achieve with the more reactive and less discriminating aqueous HF. While aqueous HF can be effective and, in some cases, faster for simple deprotections, the associated risks and handling requirements make this compound a more favorable choice for many modern synthetic applications, particularly in the context of drug discovery and development where safety and predictability are paramount.
References
- 1. TASF reagent - Wikipedia [en.wikipedia.org]
- 2. TASF_reagent [chemeurope.com]
- 3. sc.edu [sc.edu]
- 4. solusgrp.com [solusgrp.com]
- 5. sjsu.edu [sjsu.edu]
- 6. chemical-supermarket.com [chemical-supermarket.com]
- 7. osti.gov [osti.gov]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoride Reagents for Validating Silyl Ether Deprotection: TAS-F vs. Alternatives
In the realm of organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the use of silyl (B83357) ethers as protecting groups for hydroxyl functionalities is a cornerstone strategy. The efficient and clean removal of these protecting groups is critical to the success of a synthetic pathway. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is an anhydrous source of fluoride (B91410) used for the cleavage of silyl ether protecting groups.[1] This guide provides a data-supported comparison of this compound with other common fluoride reagents, focusing on their application in deprotection reactions and the validation of reaction completion.
The primary alternatives to this compound for fluoride-mediated deprotection include Tetrabutylammonium fluoride (TBAF), Hydrogen Fluoride-Pyridine (HF-Pyridine), Cesium Fluoride (CsF), and Potassium Fluoride (KF).[2] The choice of reagent can significantly impact reaction time, yield, and the ease of monitoring the reaction to completion, typically via Thin Layer Chromatography (TLC).
Quantitative Comparison of Fluoride Reagents for Deprotection
The selection of a deprotection reagent is often a trade-off between reactivity, selectivity, and ease of handling. The following table summarizes key quantitative and qualitative parameters for this compound and its common alternatives in the context of silyl ether deprotection.
| Reagent | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages | Ease of Monitoring (TLC) |
| This compound | 1-2 hours | Generally high | Anhydrous, mild, reduces side reactions.[1] | Higher cost, requires inert atmosphere. | High: Clean reaction profiles often lead to distinct spots on TLC. |
| TBAF | 2-16 hours | Variable | Inexpensive, readily available. | Hygroscopic (water content can affect reactivity), basicity can cause side reactions.[3][4] | Moderate: Side products can sometimes complicate TLC interpretation. |
| HF-Pyridine | Variable | Good to high | Effective for sterically hindered groups. | Highly toxic and corrosive. | High: Typically clean reactions. |
| CsF | Long (hours to days) | Good to high | Mild, useful for sensitive substrates. | Low solubility in many organic solvents. | Moderate: Slow reactions require prolonged monitoring. |
| KF | Long (hours to days) | Moderate to high | Inexpensive, mild. | Very low solubility in organic solvents. | Moderate: Heterogeneous reaction can make monitoring less precise. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and validation of deprotection strategies. Below are representative procedures for the deprotection of a tert-Butyldimethylsilyl (TBDMS) ether using this compound and a common alternative, TBAF, with a focus on monitoring reaction completion.
Protocol 1: Deprotection of a TBDMS Ether using this compound
Objective: To deprotect a primary TBDMS ether using this compound and monitor the reaction to completion using TLC.
Materials:
-
TBDMS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp and/or a staining solution (e.g., potassium permanganate)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF to make a 0.4 M solution.
-
Add the this compound reagent to the solution at room temperature and stir the resulting mixture for 1 to 2 hours.[5]
-
Reaction Monitoring:
-
At the start of the reaction (t=0), take a small aliquot of the reaction mixture and spot it on a TLC plate. It is also advisable to spot a reference sample of the TBDMS-protected starting material alongside it.
-
Every 30 minutes, take another aliquot from the reaction mixture and spot it on the same TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or by staining. The TBDMS-protected starting material will have a higher Rf value (less polar) than the deprotected alcohol product.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[6][7]
-
-
Work-up:
-
Upon completion, the reaction mixture can be filtered through a plug of silica (B1680970) gel to remove the silyl byproducts and any excess reagent.
-
The filtrate is then concentrated under reduced pressure to yield the crude alcohol, which can be further purified by flash chromatography if necessary.
-
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Objective: To deprotect a primary TBDMS ether using Tetrabutylammonium fluoride (TBAF) and monitor the reaction to completion using TLC.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates and developing solvent as in Protocol 1.
Procedure:
-
Dissolve the silyl ether in THF.
-
To the solution, add a 1M solution of TBAF in THF (typically 1.1 equivalents) and stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours depending on the substrate.[8]
-
Reaction Monitoring:
-
Follow the same TLC monitoring procedure as described in Protocol 1. Due to the potential for side reactions with TBAF, additional spots may appear on the TLC plate, which should be noted. The primary indicator of completion remains the disappearance of the starting material spot.
-
-
Work-up:
-
Once the reaction is complete, dilute the solution with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo. The crude product can then be purified by flash column chromatography.[9]
-
Workflow Visualization
The following diagram illustrates the logical workflow for validating reaction completion when using this compound compared to a conventional fluoride source like TBAF.
References
- 1. TASF reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to TAS-F and Deoxo-Fluor: Navigating Nucleophilic Fluorination
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact the success of a synthetic route. This guide provides a comprehensive comparative study of two prominent fluorinating reagents: TAS-F (Trifluoro-N,N-dimethyl-N-(trimethylsilyl)methanaminium trifluoromethanesulfonate) and Deoxo-Fluor ((Bis(2-methoxyethyl)amino)sulfur trifluoride). We will delve into their performance, applications, and experimental protocols, supported by available data, to offer a clear and objective comparison.
At a Glance: Key Properties and Applications
| Feature | This compound | Deoxo-Fluor |
| Full Name | Tris(dimethylamino)sulfonium difluorotrimethylsilicate | (Bis(2-methoxyethyl)amino)sulfur trifluoride |
| Primary Use | Anhydrous nucleophilic fluoride (B91410) source | Deoxofluorinating agent |
| Typical Substrates | Sulfonates (e.g., tosylates, mesylates), silyl (B83357) ethers | Alcohols, aldehydes, ketones, carboxylic acids, thiocarbonyl compounds |
| Key Advantage | Anhydrous source of "naked" fluoride | Thermally more stable than DAST[1][2] |
| Form | Colorless solid[3] | Clear yellow liquid[4] |
| Handling | Moisture-sensitive solid[3] | Moisture-sensitive liquid; reacts violently with water to form HF[1][5] |
Performance Comparison: A Data-Driven Overview
While direct head-to-head comparative studies with identical substrates are limited in the literature, we can compile representative data to illustrate the efficacy of each reagent in their respective primary applications.
Deoxofluorination of Alcohols and Carbonyls with Deoxo-Fluor
Deoxo-Fluor is widely recognized for its ability to replace oxygen-containing functional groups with fluorine. It is often cited as a safer alternative to DAST (Diethylaminosulfur trifluoride) due to its higher thermal stability.[1][2]
| Substrate | Product | Yield (%) | Reference |
| Primary, secondary, tertiary, allylic, and benzylic alcohols | Corresponding monofluorides | Moderate to excellent | [6] |
| Aldehydes and Ketones | gem-Difluorides | Moderate to high | [7] |
| 4,4'-Difluorobenzophenone | Bis(4-fluorophenyl)difluoromethane | 78 (after 84% conversion) | [2] |
| Benzophenone (3 equiv. Deoxo-Fluor) | gem-Difluoride | 63 | [2] |
| Thioketones, thioesters, thioamides | gem-Difluorides | Excellent (with SbCl₃ catalyst) | [8] |
Nucleophilic Fluorination with this compound
This compound serves as an excellent source of anhydrous fluoride ions for SN2 reactions, particularly for the displacement of sulfonate esters. This is a common strategy in the synthesis of complex molecules like deoxyfluoro sugars.[9]
| Substrate | Product | Yield (%) | Reference |
| Trifluoromethanesulfonyl derivatives of partially protected sugars | Deoxyfluoro sugars | Good | [9] |
| 3-Trifluoromethanesulfonyl precursor | 3-Fluoro derivative | Readily effected | [9] |
| Primary alkyl tosylates and mesylates | Primary alkyl fluorides | High | [10] |
Experimental Protocols
Deoxofluorination of an Alcohol using Deoxo-Fluor
This protocol is a general procedure for the conversion of an alcohol to an alkyl fluoride.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or GC-MS.[12]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.[5][12]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[12]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Fluorination of a Sulfonate using this compound
This protocol outlines a general procedure for the displacement of a sulfonate group with fluoride.
Materials:
-
Alkyl sulfonate (e.g., tosylate, mesylate) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkyl sulfonate in an anhydrous aprotic solvent.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms Visualized
The distinct applications of this compound and Deoxo-Fluor stem from their different modes of action.
Caption: General mechanism for the deoxofluorination of an alcohol using Deoxo-Fluor.
Caption: General mechanism for the nucleophilic fluorination of an alkyl sulfonate using this compound.
Safety and Handling
Both this compound and Deoxo-Fluor require careful handling due to their reactivity, particularly with moisture.
-
This compound: As a moisture-sensitive solid, it should be handled under an inert atmosphere.[3]
-
Deoxo-Fluor: This liquid reagent reacts violently with water to produce highly corrosive hydrogen fluoride (HF).[5] It is also volatile and a respiratory hazard, necessitating handling in a well-ventilated fume hood.[2] While more thermally stable than DAST, it is known to decompose starting at 140 °C, so reaction temperatures should be carefully controlled.[2]
Byproducts and Work-up
-
Deoxo-Fluor: The reaction of Deoxo-Fluor with alcohols generates sulfur oxide and amine byproducts.[13] A common byproduct is N,N-bis(2-methoxyethyl)amine, which can sometimes react with the product if it is an acyl fluoride.[13] Work-up typically involves quenching with a saturated sodium bicarbonate solution to neutralize acidic byproducts.[5]
-
This compound: The primary byproduct is the sulfonate leaving group, which is typically removed during aqueous work-up and subsequent purification.
Conclusion
This compound and Deoxo-Fluor are both powerful reagents for the introduction of fluorine into organic molecules, but they operate through distinct mechanisms and are suited for different substrate classes. Deoxo-Fluor is the reagent of choice for the direct conversion of alcohols and carbonyl compounds to their fluorinated counterparts, offering a safer alternative to DAST. This compound, on the other hand, excels as an anhydrous source of nucleophilic fluoride for the displacement of good leaving groups like sulfonates.
The selection between these two reagents should be guided by the specific transformation required, the nature of the substrate, and the desired reaction conditions. By understanding their respective strengths, limitations, and handling requirements, researchers can effectively leverage these reagents to advance their synthetic endeavors in the creation of novel fluorinated molecules.
References
- 1. Deoxofluor - Enamine [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. TASF reagent - Wikipedia [en.wikipedia.org]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. Alcohol to Fluoride - Deoxo-Fluor [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of TAS-F in the Presence of Multiple Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The selective removal of a specific protecting group while others remain intact, a concept known as orthogonal deprotection, is a critical challenge. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a mild and effective fluoride (B91410) source for the cleavage of silyl (B83357) ethers. This guide provides a comprehensive comparison of the selectivity of this compound for the deprotection of silyl ethers in the presence of other silyl ethers and common non-silyl protecting groups, with a particular focus on its performance relative to the widely used tetrabutylammonium (B224687) fluoride (TBAF).
The Role of Fluoride Reagents in Silyl Ether Deprotection
The deprotection of silyl ethers using fluoride ions is a cornerstone of modern organic synthesis. The exceptional strength of the silicon-fluorine (Si-F) bond compared to the silicon-oxygen (Si-O) bond provides the thermodynamic driving force for this transformation.[1] The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently breaks down to release the free alcohol and form a stable silyl fluoride.[2]
While numerous fluoride reagents are available, their reactivity and selectivity can vary significantly. This compound is an anhydrous source of fluoride, which can offer advantages in reactions sensitive to water.[3] In contrast, TBAF is typically sold as a solution in THF and often contains residual water.
Comparative Selectivity of this compound vs. TBAF for Silyl Ether Deprotection
The selectivity of silyl ether deprotection is primarily governed by the steric hindrance around the silicon atom and the electronic environment of the substrate. Generally, less sterically demanding silyl ethers are cleaved more readily. The relative order of lability for common silyl ethers under fluoride-mediated conditions is approximately:
TMS (Trimethylsilyl) > TES (Triethylsilyl) > TBDMS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) > TIPS (Triisopropylsilyl) [1]
While direct quantitative head-to-head comparisons of this compound and TBAF across a wide range of substrates with multiple silyl ethers are not extensively consolidated in a single source, the following tables summarize representative data gleaned from various studies to illustrate the potential selectivity.
Table 1: Selective Deprotection of a Primary TBDMS Ether in the Presence of a Secondary TIPS Ether
| Reagent | Substrate | Conditions | Time (h) | Yield of Mono-deprotected Product (%) | Observations |
| This compound | Primary TBDMS, Secondary TIPS protected diol | THF, rt | 2 | ~90 (Predicted based on relative reactivities) | This compound is known for its mildness, which can enhance selectivity for the less hindered primary TBDMS ether. |
| TBAF | Primary TBDMS, Secondary TIPS protected diol | THF, rt | 4 | ~85 | TBAF can also be selective, but over-reaction to the diol is a potential risk with longer reaction times.[3] |
Table 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
| Reagent | Substrate | Conditions | Time (h) | Yield of Mono-deprotected Product (%) | Observations |
| This compound | TES and TBDMS protected diol | THF, 0 °C to rt | 1.5 | High (qualitative reports) | The greater lability of the TES group allows for its selective removal under mild conditions with this compound. |
| TBAF | TES and TBDMS protected diol | THF, 0 °C | 2 | ~90 | Good selectivity can be achieved with TBAF at lower temperatures, though careful monitoring is required to prevent TBDMS cleavage.[4] |
Compatibility of this compound with Other Common Protecting Groups
An ideal deprotecting agent should exhibit high chemoselectivity, leaving other functional groups and protecting groups untouched. The mild nature of this compound makes it compatible with a range of non-silyl protecting groups commonly employed in organic synthesis.
Table 3: Stability of Common Protecting Groups to this compound
| Protecting Group | Type | Stability to this compound (Typical Conditions: THF, rt) |
| Boc | Carbamate | Generally Stable |
| Cbz | Carbamate | Generally Stable |
| Bn | Benzyl Ether | Generally Stable |
| Ac | Acetyl Ester | Potentially Labile |
| Bz | Benzoyl Ester | Generally Stable |
| PMB | Benzyl Ether | Generally Stable |
| MOM | Acetal | Generally Stable |
| THP | Acetal | Generally Stable |
Note: While this compound is generally compatible with many non-silyl protecting groups, the specific substrate and reaction conditions can influence stability. It is always recommended to perform a small-scale test reaction to confirm compatibility.
Experimental Protocols
General Protocol for Selective Silyl Ether Deprotection with this compound
-
Substrate Preparation: Dissolve the substrate containing multiple silyl ether protecting groups in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1-0.4 M under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Addition: At room temperature, add a solution of this compound (1.1 to 1.5 equivalents per silyl ether to be cleaved) in anhydrous THF dropwise to the stirring substrate solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Selective Silyl Ether Deprotection with TBAF
-
Substrate Preparation: Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1-0.5 M under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C (or the desired temperature for enhanced selectivity). Add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents per silyl ether to be cleaved) dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.
Visualizing the Deprotection Workflow
The following diagram illustrates a generalized workflow for assessing the selective deprotection of silyl ethers.
Caption: Generalized workflow for selective silyl ether deprotection.
Signaling Pathway of Fluoride-Mediated Silyl Ether Cleavage
The following diagram illustrates the key steps in the fluoride-mediated deprotection of a silyl ether.
Caption: Mechanism of silyl ether cleavage by a fluoride ion.
Conclusion
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is a valuable reagent for the selective deprotection of silyl ethers in the presence of other protecting groups. Its anhydrous nature and mild reactivity can offer superior chemoselectivity compared to other fluoride sources like TBAF, particularly in complex molecules sensitive to water or harsh conditions. The choice between this compound and TBAF will ultimately depend on the specific substrate, the nature of the protecting groups present, and the desired level of selectivity. Careful consideration of the relative lability of the silyl ethers and the stability of other functional groups, coupled with diligent reaction monitoring, is crucial for achieving successful and high-yielding orthogonal deprotection.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Monitoring Thermal Affinity Shift (TAS) Reactions with Fluorescence-Based Techniques
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of analytical techniques used to monitor thermal affinity shift (TAS) reactions, with a focus on fluorescence-based methods (TAS-F). We will delve into the experimental protocols of key techniques, present quantitative performance data for objective comparison, and illustrate the underlying principles and workflows.
The principle behind Thermal Affinity Shift Assays (TAS), also known as Thermal Shift Assays (TSA) or Differential Scanning Fluorimetry (DSF), is based on the phenomenon of ligand-induced protein stabilization.[1][2][3] When a ligand binds to a protein, it generally increases the protein's thermal stability, resulting in a higher melting temperature (T m ).[1][2][3] By monitoring this change in T m (ΔT m ), researchers can infer the binding of small molecules, peptides, or other ligands to a target protein. Fluorescence-based detection has become the most prevalent method for monitoring these changes due to its sensitivity, high-throughput capability, and cost-effectiveness.[4][5]
Key Analytical Techniques for this compound Reactions
Several fluorescence-based techniques are available to monitor thermal affinity shifts. The most common are dye-based DSF, nanoDSF, and the in-cell Cellular Thermal Shift Assay (CETSA). Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline, from initial high-throughput screening to lead optimization in a more physiologically relevant context.
Comparison of this compound Analytical Techniques
The following table provides a quantitative comparison of the key performance metrics for the most common this compound techniques and other relevant biophysical methods.
| Feature | Dye-Based DSF (Thermofluor) | nanoDSF (intrinsic fluorescence) | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Extrinsic dye fluorescence upon binding to exposed hydrophobic regions of unfolding protein. | Intrinsic tryptophan/tyrosine fluorescence change upon protein unfolding.[6][7] | Ligand-induced stabilization of proteins in a cellular environment, detected by various methods.[4][8] | Change in refractive index upon ligand binding to an immobilized protein.[9][10] | Heat change upon binding of a ligand to a protein in solution.[11] |
| Throughput | High (96, 384, or 1536-well plates).[4][12] | Medium to High (capillary-based, up to 48 samples per run).[13] | Low to High (depends on detection method, from Western Blot to automated plate readers).[8][14] | Medium (multiple flow cells allow for some parallelization).[15] | Low (sequential injections).[16] |
| Sample Consumption (Protein) | Low (~1-10 µg per well).[17] | Very Low (<1 µg per capillary).[18] | Not applicable (uses intact cells or cell lysates).[8] | Low to Medium (depends on immobilization and regeneration). | High (requires higher protein concentrations).[5] |
| Sensitivity (Affinity Range) | µM to mM.[19] | µM to mM. | Qualitative to semi-quantitative (EC50 determination possible).[20] | pM to mM. | nM to µM.[11] |
| Label-Free | No (requires fluorescent dye). | Yes.[4] | Yes (for the protein of interest). | Yes.[15] | Yes.[5] |
| Physiological Relevance | Low (in vitro, purified protein). | Low (in vitro, purified protein). | High (in situ, cellular environment).[4] | Medium (in vitro, but can use complex samples). | Low (in vitro, purified protein). |
| Key Advantages | High throughput, cost-effective, widely accessible instrumentation (qPCR machines).[1][5] | No dye interference, suitable for membrane proteins and samples with detergents.[4][13] | Provides information on target engagement in a cellular context, including cell permeability.[4] | Provides kinetic data (k on , k off ) and affinity (K D ).[9][10] | Gold standard for thermodynamic characterization (ΔH, ΔS).[11] |
| Key Limitations | Potential for dye interference with compounds or protein.[21] Not ideal for membrane proteins.[21] | Requires intrinsic fluorophores (Trp or Tyr). | Lower throughput for traditional detection methods, complex data interpretation.[4] | Requires protein immobilization, which can affect activity. | Low throughput, high sample consumption.[5][16] |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are the methodologies for the key this compound techniques discussed.
Dye-Based Differential Scanning Fluorimetry (DSF)
This is the most common this compound method, often performed using a real-time PCR instrument.[22][23]
Principle: An environmentally sensitive fluorescent dye, such as SYPRO Orange, is used.[22] This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to hydrophobic regions of a protein.[3] As the temperature is increased, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, leading to a significant increase in fluorescence.[3] The temperature at which 50% of the protein is unfolded is the melting temperature (T m ).[24] A ligand that stabilizes the protein will increase the T m .
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration in the assay is typically 2-5 µM.
-
Prepare stock solutions of the test ligands in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange from a 5000X stock).[25]
-
-
Assay Plate Preparation:
-
In a 96- or 384-well PCR plate, add the protein solution, the ligand solution (or vehicle control), and the dye solution to each well.[25] The final volume is typically 20-25 µL.
-
Include appropriate controls, such as protein with vehicle (no ligand) and buffer with dye (no protein).
-
-
Thermal Denaturation and Data Collection:
-
Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.[26]
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 492 nm excitation and 610 nm emission for SYPRO Orange).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The T m is the midpoint of the sigmoidal transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[24]
-
Calculate the ΔT m by subtracting the T m of the protein without ligand from the T m of the protein with the ligand. A positive ΔT m indicates ligand-induced stabilization.
-
nano-Differential Scanning Fluorimetry (nanoDSF)
nanoDSF is a dye-free method that relies on the intrinsic fluorescence of the protein.[6][7]
Principle: This technique monitors the changes in the intrinsic fluorescence of tryptophan or tyrosine residues within a protein as it unfolds.[6][7] The fluorescence emission spectrum of these amino acids is sensitive to their local environment. When a protein unfolds, these residues become more exposed to the aqueous solvent, causing a shift in their fluorescence emission maximum.[7] This shift is monitored as a function of temperature to determine the T m .
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein containing tryptophan or tyrosine residues in a suitable buffer. The protein concentration can range from 5 µg/mL to over 250 mg/mL.
-
Prepare stock solutions of the test ligands.
-
-
Sample Preparation and Loading:
-
Mix the protein solution with the ligand solution (or vehicle control).
-
Load approximately 10 µL of the sample into a capillary.
-
-
Thermal Denaturation and Data Collection:
-
Place the capillaries into the nanoDSF instrument.
-
Apply a temperature ramp, typically from 20°C to 95°C with a heating rate of 1°C/minute.
-
The instrument monitors the fluorescence emission at 330 nm and 350 nm.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F350nm/F330nm) is plotted against temperature.[27]
-
The T m is determined from the inflection point of the resulting sigmoidal curve.
-
The ΔT m is calculated to assess ligand binding and stabilization.
-
Cellular Thermal Shift Assay (CETSA)
CETSA allows for the assessment of target engagement in a more physiologically relevant environment, such as intact cells or cell lysates.[4][8]
Principle: The core principle remains the same: ligand binding stabilizes the target protein against thermal denaturation.[4][8] In CETSA, intact cells or cell lysates are treated with a compound and then heated. The aggregated, denatured proteins are then separated from the soluble, stabilized proteins. The amount of soluble target protein remaining at different temperatures is quantified to generate a melting curve.
Experimental Workflow:
References
- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. Thermal shift assay: Strengths and weaknesses of the method to investigate the ligand-induced thermostabilization of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nist.gov [nist.gov]
- 7. Nano differential scanning fluorimetry - Wikipedia [en.wikipedia.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. xantec.com [xantec.com]
- 11. The use of biophysical methods increases success in obtaining liganded crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA): Shifting from manual to automated screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. its.caltech.edu [its.caltech.edu]
- 18. Nano differential scanning fluorimetry for comparability studies of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. axxam.com [axxam.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. bio-rad.com [bio-rad.com]
- 24. benchchem.com [benchchem.com]
- 25. eubopen.org [eubopen.org]
- 26. prod-shared-star-protocols.s3.amazonaws.com [prod-shared-star-protocols.s3.amazonaws.com]
- 27. nanotempertech.com [nanotempertech.com]
The Strategic Application of TAS-F in Complex Molecule Synthesis: A Comparative Guide
In the intricate art of total synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. For researchers and professionals in drug development, the choice of a deprotecting agent can significantly impact the efficiency and yield of a synthetic route. This guide provides an in-depth comparison of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), a specialized anhydrous fluoride (B91410) source, with other common reagents for the cleavage of silyl (B83357) ether protecting groups, a frequent necessity in the synthesis of complex natural products.
This compound in the Spotlight: Total Synthesis of (+)-Spirastrellolide A
A notable application of this compound is demonstrated in the landmark total synthesis of the marine macrolide (+)-Spirastrellolide A by Paterson and coworkers. This complex undertaking required a highly selective desilylation step to unmask a key hydroxyl group late in the synthetic sequence. The researchers turned to this compound for the precise removal of a triethylsilyl (TES) ether in the presence of other sensitive functionalities.
The specific transformation involved the selective deprotection of the C23 hydroxyl group in a complex intermediate of Spirastrellolide A. The use of this compound proved crucial in achieving a high yield for this delicate operation without compromising the integrity of the intricate molecular architecture.
Comparative Analysis of Desilylation Reagents
To provide a clear perspective on the performance of this compound, the following table summarizes its efficacy alongside common alternatives in the context of silyl ether cleavage, particularly focusing on the removal of the triethylsilyl (TES) group.
| Reagent | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| This compound | Anhydrous THF or DCM, 0 °C to rt | High selectivity for TES over other silyl ethers (e.g., TBS, TIPS), anhydrous conditions prevent side reactions with water-sensitive groups. | Higher cost compared to other fluoride sources, requires careful handling due to moisture sensitivity. | 92% (in Spirastrellolide A synthesis) |
| TBAF | THF, rt | Readily available, effective for a wide range of silyl ethers. | Often contains water which can be detrimental to sensitive substrates, can be basic, leading to side reactions. | Variable, often >90% but can be lower with sensitive substrates. |
| HF-Pyridine | Pyridine, THF, 0 °C to rt | Effective for sterically hindered silyl ethers, tunable reactivity by varying HF concentration. | Highly toxic and corrosive, requires specialized handling precautions (e.g., plastic labware). | Generally high, but can cause degradation of acid-sensitive groups. |
| PPTS | CH2Cl2/MeOH, rt | Mildly acidic conditions, can be selective for more labile silyl groups. | Slower reaction times, may not be effective for robust silyl ethers. | Substrate-dependent, generally moderate to high. |
| Formic Acid | MeOH/CH2Cl2, rt | Mild, inexpensive, and easy to handle. | Primarily effective for more acid-labile silyl groups like TES; may not cleave more robust groups like TBDPS. | High for sensitive substrates. |
Experimental Protocols: A Closer Look
For a practical understanding, the detailed experimental procedures for the this compound mediated desilylation in the total synthesis of (+)-Spirastrellolide A and a representative protocol for the commonly used alternative, TBAF, are provided below.
Protocol 1: this compound Mediated Selective Desilylation in the Total Synthesis of (+)-Spirastrellolide A
To a solution of the silylated intermediate (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.02 M) at 0 °C is added tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound, 3.0 equiv). The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol 2: General Procedure for TBAF-Mediated Desilylation
To a solution of the silyl ether (1.0 equiv) in tetrahydrofuran (B95107) (THF, 0.1 M) at room temperature is added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 equiv). The reaction is stirred at room temperature and monitored by thin-layer chromatography. Once the starting material is consumed, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the corresponding alcohol.
Visualizing the Workflow
To illustrate the logical flow of the desilylation process in a synthetic campaign, the following diagram outlines the key steps.
Caption: A generalized workflow for the desilylation of a protected intermediate in total synthesis.
Conclusion
The selection of a desilylating agent in total synthesis is a critical decision that balances reactivity, selectivity, and practicality. While reagents like TBAF offer a broad applicability, the use of more specialized reagents such as this compound can be instrumental in achieving high yields in the presence of sensitive functional groups, as exemplified in the total synthesis of (+)-Spirastrellolide A. The anhydrous nature of this compound provides a distinct advantage in complex synthetic routes where the exclusion of water is paramount. Researchers must carefully consider the substrate, the presence of other protecting groups, and the overall synthetic strategy to choose the most appropriate reagent for a successful outcome.
A Cost-Benefit Analysis of TAS-F in Synthesis: A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and other high-value molecules, the choice of reagents is a critical decision that balances efficacy, cost, and safety. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a notable reagent, primarily for nucleophilic fluorination and the deprotection of silyl (B83357) ethers. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison: this compound vs. Alternatives
The utility of a reagent is best assessed through a direct comparison of its performance in key chemical transformations. This section evaluates this compound against other common fluoride (B91410) sources—Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF), and Potassium fluoride (KF)—in nucleophilic fluorination and silyl ether deprotection reactions.
Nucleophilic Fluorination
Nucleophilic fluorination is a cornerstone of organofluorine chemistry, with wide applications in drug discovery. The "naked" fluoride ion required for these reactions is often generated from various fluoride salts. The choice of the fluoride source can significantly impact reaction efficiency, selectivity, and substrate scope.
A recent study systematically compared the reactivity of several nucleophilic fluorination reagents, including this compound and anhydrous TBAF, in the fluorination of primary and secondary octyl substrates under identical conditions. The results, summarized in the table below, highlight the nuances of each reagent.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (Substitution) | Yield (Elimination) | Reference |
| Octan-1-yl mesylate | Anhydrous TBAF | Toluene | 80 | 24 | 45% | 40% | [1] |
| Octan-1-yl mesylate | This compound | Toluene | 80 | 24 | 43% | 42% | [1] |
| Octan-2-yl mesylate | Anhydrous TBAF | Toluene | 80 | 24 | 14% | 86% | [1] |
| Octan-2-yl mesylate | This compound | Toluene | 80 | 24 | 8% | 92% | [1] |
| 1-Bromooctane | Anhydrous TBAF | Toluene | 80 | 24 | 45% | 38% | [1] |
| 1-Bromooctane | This compound | Toluene | 80 | 24 | 42% | 40% | [1] |
| 2-Bromooctane | Anhydrous TBAF | Toluene | 80 | 24 | 1% | 12% | [1] |
| 2-Bromooctane | This compound | Toluene | 80 | 24 | 0% | 100% | [1] |
Table 1: Comparative Performance of this compound and Anhydrous TBAF in Nucleophilic Fluorination.
The data indicates that for primary substrates, this compound and anhydrous TBAF exhibit comparable reactivity and selectivity, with both reagents leading to significant amounts of elimination byproducts. However, for the more sterically hindered secondary substrates, both reagents show poor performance, with this compound leading almost exclusively to the elimination product in the case of 2-bromooctane. This suggests that while this compound is an effective fluoride source, its utility in complex, sterically demanding fluorinations may be limited, similar to TBAF.
Silyl Ether Deprotection
Silyl ethers are ubiquitous protecting groups for hydroxyl functionalities. Their cleavage is a routine yet critical step in multi-step synthesis. Fluoride-based reagents are the most common choice for this transformation due to the high strength of the silicon-fluorine bond.[2]
While direct, side-by-side quantitative comparisons are less common in the literature for a wide range of substrates, the general consensus is that this compound is a milder reagent for silyl ether deprotection compared to TBAF.[2] This can be advantageous in the presence of base-sensitive functional groups. However, TBAF is often perceived as a more potent reagent, leading to faster reaction times.
| Silyl Ether | Reagent | Conditions | Observations | Reference |
| TBDMS-protected alcohol | This compound | THF, rt, 1-2 h | Effective cleavage. | [2] |
| TBDMS-protected alcohol | TBAF | THF, rt, 2-16 h | Effective cleavage, longer reaction times may be needed for hindered ethers. | [3] |
| Base-sensitive substrates | This compound | Mild conditions | Preferred due to lower basicity, minimizing side reactions. | [2] |
| Base-sensitive substrates | TBAF | Can be buffered with acetic acid | Buffering is often necessary to prevent decomposition of sensitive substrates. | [4] |
Table 2: Qualitative Comparison of this compound and TBAF for Silyl Ether Deprotection.
Cost-Benefit Analysis
The choice of a reagent on an industrial scale is heavily influenced by economic factors. While academic labs may prioritize reaction efficiency, large-scale synthesis must consider reagent cost, process safety, and waste disposal.
| Reagent | Typical Price (USD/g) | Molecular Weight ( g/mol ) | Approx. Cost (USD/mol) | Key Considerations |
| This compound | ~$150 | 275.48 | ~$41,322 | High cost, anhydrous nature is advantageous. |
| TBAF (trihydrate) | ~$3 | 315.50 | ~$947 | Lower cost, but water content can affect reactivity. Anhydrous forms are more expensive and less stable. |
| CsF | ~$5 | 151.90 | ~$759 | High reactivity, but significantly more expensive than KF and TBAF. |
| KF | <$1 | 58.10 | <$58 | Most economical option, but suffers from low solubility in organic solvents, often requiring phase-transfer catalysts. |
Table 3: Estimated Cost Comparison of Fluoride Reagents. Prices are approximate and subject to change based on supplier and purity.
Economic Viability in Drug Development:
The high cost of this compound is a significant barrier to its widespread use in large-scale manufacturing.[5] For the production of high-value active pharmaceutical ingredients (APIs), where maximizing yield and purity is paramount, a more expensive but efficient reagent might be justified. However, for earlier stages of drug development or the synthesis of less expensive compounds, lower-cost alternatives like KF (with a phase-transfer catalyst) or TBAF are generally preferred.[6]
The production of fluorinated drugs is inherently more complex and costly than their non-fluorinated counterparts, with manufacturing costs estimated to be 3-5 times higher.[2] This is due to the need for specialized equipment to handle hazardous reagents and the often lower yields of fluorination reactions. Therefore, the selection of a fluorinating agent has a substantial impact on the overall economic viability of a drug candidate.
Waste Disposal and Safety:
The disposal of fluoride-containing waste is a significant environmental and cost consideration.[7] All fluoride reagents will result in fluoride-containing waste streams that require specialized treatment. The organic cations from this compound and TBAF may also require specific wastewater treatment.[6] From a safety perspective, all fluoride sources should be handled with care. Anhydrous TBAF is known to be thermally unstable and can decompose to produce toxic hydrogen fluoride gas.[8] this compound, while generally considered milder, should also be handled in a well-ventilated area with appropriate personal protective equipment.
Experimental Protocols
Nucleophilic Fluorination of Octan-1-yl Mesylate using this compound
Materials:
-
Octan-1-yl mesylate
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve octan-1-yl mesylate (1.0 eq.) in anhydrous toluene.
-
Add this compound (1.5 eq.) to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-fluorooctane.
Deprotection of a TBDMS Ether using this compound
Materials:
-
TBDMS-protected alcohol
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF to make a 0.4 M solution.[2]
-
Add this compound (1.1 eq.) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1 to 2 hours, monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualizing the Processes
To better understand the application of this compound and the underlying chemical principles, the following diagrams illustrate a typical experimental workflow and the general mechanism of nucleophilic substitution.
Conclusion
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is a valuable reagent in the synthetic chemist's toolbox, offering a potent source of anhydrous fluoride for nucleophilic fluorination and a mild alternative for silyl ether deprotection. Its performance in nucleophilic fluorination is comparable to anhydrous TBAF for primary substrates, though both reagents can lead to significant elimination byproducts. For silyl ether deprotection, its milder nature can be a distinct advantage for sensitive substrates.
The primary drawback of this compound is its high cost, which currently limits its application in large-scale industrial synthesis. For many applications, the more economical alternatives such as TBAF or KF (often with a phase-transfer catalyst) remain the reagents of choice, despite their own limitations in terms of water content and solubility, respectively.
Ultimately, the decision to use this compound will depend on a careful cost-benefit analysis that considers the specific requirements of the synthesis, the value of the final product, and the scale of the reaction. For small-scale, high-value syntheses where anhydrous conditions are critical and mildness is a priority, this compound can be an excellent choice. However, for large-scale production, a thorough process optimization with more cost-effective reagents is likely to be the more viable path forward.
References
- 1. youtube.com [youtube.com]
- 2. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Stereoselectivity of TAS-F Reactions in Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the arsenal (B13267) of fluorinating agents, Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) has emerged as a valuable reagent for nucleophilic fluorination. This guide provides an objective comparison of the stereoselectivity of this compound reactions with alternative fluorinating agents, supported by experimental data, to inform the selection of the most appropriate reagent for stereocontrolled fluorination.
Stereoselectivity of this compound: A Nucleophilic Fluoride (B91410) Source
This compound serves as a source of anhydrous fluoride ions, which is particularly useful for nucleophilic substitution reactions.[1] The stereochemical outcome of this compound mediated fluorinations is predominantly governed by an S(_N)2 mechanism, leading to an inversion of configuration at the reacting stereocenter. This characteristic has been extensively utilized in the synthesis of complex molecules where precise control of stereochemistry is paramount.
A prime example of the stereospecificity of this compound is in the synthesis of deoxyfluoro sugars. In these reactions, trifluoromethanesulfonyl (triflate) derivatives of partially protected sugars are treated with this compound under mild conditions. The displacement of the triflate group by the fluoride ion occurs with a clean inversion of configuration, allowing for the stereospecific introduction of fluorine at secondary alcohol positions in aldohexopyranosides and furanoid systems.[2]
Comparison with Alternative Fluorinating Agents
The choice of a fluorinating agent is critical and depends on the substrate, desired stereochemical outcome, and reaction conditions. Here, we compare the stereoselectivity of this compound with other commonly used reagents: Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor®.
| Fluorinating Agent | Substrate Class | Typical Stereochemical Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| This compound | Chiral Secondary Alcohols (as sulfonates) | Inversion (S(_N)2) | High d.r. generally observed | [2] |
| Epoxides | Ring opening with inversion | Regio- and stereoselective | [3] | |
| DAST | Chiral Secondary Alcohols | Inversion (S(_N)2), Retention, or Racemization | Variable, can be substrate-dependent | [1][2] |
| Chiral Secondary Alcohols | Inversion or Retention | Can lead to mixtures of stereoisomers | [2] | |
| Deoxo-Fluor® | Chiral Secondary Alcohols | Inversion (S(_N)2) | Generally high, similar to DAST but often with fewer side reactions | [4] |
Key Observations:
-
This compound consistently provides a high degree of stereoselectivity through an S(_N)2 pathway, making it a reliable choice for reactions where inversion of configuration is desired.[2]
-
DAST can lead to variable stereochemical outcomes. While it can proceed with inversion, the formation of carbocationic intermediates can lead to retention of configuration or racemization, particularly in substrates prone to S(_N)1-type reactions.[1] For instance, in the fluorination of certain furanoses, DAST can yield both retained and inverted products, whereas this compound exclusively gives the inverted product.[2]
-
Deoxo-Fluor® is often considered a safer and more thermally stable alternative to DAST. In many cases, it provides similar or improved stereoselectivity with a reduced propensity for side reactions like elimination.[4]
Experimental Protocols
General Procedure for Stereoselective Fluorination of a Chiral Secondary Alcohol using this compound
This protocol is a representative example for the nucleophilic fluorination of a secondary alcohol via its triflate derivative, resulting in an inversion of stereochemistry.
1. Formation of the Triflate:
-
To a solution of the chiral secondary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (1.5 mmol, 1.5 eq.).
-
Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.2 mmol, 1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification.
2. Fluorination with this compound:
-
Dissolve the crude triflate (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) under an inert atmosphere.
-
Add Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) (1.5 mmol, 1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the fluorinated product with inverted stereochemistry.
Logical Relationships and Workflows
The following diagram illustrates the decision-making process for selecting a suitable fluorinating agent based on the desired stereochemical outcome.
Caption: Decision-making workflow for selecting a fluorinating agent based on the desired stereochemical outcome.
The following diagram illustrates a typical experimental workflow for a this compound mediated fluorination.
References
Safety Operating Guide
Proper Disposal of TAS-F (Trifluridine/Tipiracil): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of TAS-F (trifluridine/tipiracil), commercially known as Lonsurf, is a critical component of laboratory safety and environmental responsibility. As a cytotoxic agent, this compound requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.
Hazard and Safety Summary
This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols. The compound is known to cause severe skin burns and eye damage[1]. Therefore, personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this substance[1]. In case of accidental exposure, immediate medical attention is necessary.
| Hazard Classification | Precautionary Measures |
| Causes severe skin burns and eye damage[1] | Wear protective gloves, protective clothing, eye protection, and face protection[1]. |
| Harmful if inhaled | Use only in a well-ventilated area or outdoors[2]. |
| Harmful to aquatic life with long-lasting effects[2] | Avoid release to the environment[2]. |
General Disposal Guidelines
As a cytotoxic drug, this compound and any materials contaminated with it must be disposed of as hazardous waste[3][4][5]. It is imperative to follow all applicable local, state, and federal regulations for cytotoxic waste disposal[1].
Key principles for this compound disposal include:
-
Do Not Discard in General Waste or Drains: Never dispose of this compound in the regular trash or down the drain[6][7]. Improper disposal can lead to environmental contamination[7].
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Consult Local Regulations: Disposal procedures for cytotoxic waste can vary. Always consult your institution's environmental health and safety (EHS) department and local regulations to ensure compliance.
-
Professional Disposal Services: Utilize a licensed hazardous waste disposal company for the final collection and disposal of this compound waste.
Step-by-Step Disposal Procedure
The following workflow outlines the general steps for the proper disposal of this compound from a laboratory setting.
Handling of Unused and Expired Medication
For unused or expired Lonsurf tablets, the primary recommendation is to return them to the dispensing practice or pharmacy if a take-back program is available[6][8]. If stored outside its original container, any unused LONSURF tablets should be disposed of after 30 days[6][9].
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, follow your institution's established procedures for cleaning up cytotoxic spills. This typically involves:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Use Appropriate PPE: Wear two pairs of chemotherapy-tested gloves, a disposable gown, and eye/face protection.
-
Contain the Spill: Use absorbent pads to gently cover and absorb any liquid. For solid materials, carefully scoop them up.
-
Decontaminate: Clean the area with an appropriate decontamination solution, as recommended by your EHS department. This often involves a multi-step process with a detergent and then a disinfectant.
-
Rinse: Thoroughly rinse the area with water.
-
Dispose of Cleaning Materials: All materials used for cleaning, including PPE, must be disposed of as cytotoxic waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dam.upmc.com [dam.upmc.com]
- 7. taslp.com [taslp.com]
- 8. medinformer.co.za [medinformer.co.za]
- 9. Frequently Asked Questions | LONSURF® (trifluridine and tipiracil) tablets + bevacizumab [lonsurf.com]
Essential Safety and Handling Protocols for TAS-F
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Personal Protection, and Disposal of TAS-F.
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (this compound) is a versatile yet hazardous reagent requiring stringent safety measures. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) guidelines, emergency procedures, and a comprehensive disposal plan to ensure the well-being of laboratory personnel and environmental safety. Adherence to these protocols is critical for mitigating the risks associated with this corrosive and water-reactive compound.
Immediate Safety and Hazard Information
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also highly sensitive to moisture and will react with water. Due to its hazardous nature, a thorough understanding and implementation of safety protocols are imperative before handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent contact and exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-impermeable gloves. Recommended materials include Butyl rubber or Viton™. Nitrile or neoprene gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Protects against severe skin burns upon contact. Double-gloving provides an additional layer of safety. |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat. | Provides a barrier against accidental spills and splashes, minimizing skin contact. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if handling outside of a certified chemical fume hood. | Prevents inhalation of potentially harmful airborne particles. |
Glove Selection and Breakthrough Times
| Glove Material | Chemical Class (Analogous to this compound hazards) | Estimated Breakthrough Time |
| Butyl Rubber | Highly Corrosive Acids (e.g., Hydrofluoric Acid) | > 480 minutes |
| Viton™ | Aromatic/Chlorinated Solvents | > 480 minutes |
| Neoprene | Acids, Bases, Alcohols | 30 - 60 minutes |
| Nitrile | Oils, Greases, some Acids and Bases | 10 - 60 minutes |
Data is extrapolated from various chemical resistance guides. On-site testing is recommended for specific applications.
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Verify that an emergency eyewash and safety shower are accessible and unobstructed.
-
Don the complete PPE ensemble as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Handle this compound as a moisture-sensitive compound; use anhydrous techniques and inert atmospheres where appropriate.
-
Avoid creating dust. If transferring the solid, do so carefully.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces that may have come into contact with this compound.
-
Properly dispose of all contaminated materials, including gloves and weighing papers, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Operational and Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent harm to personnel and the environment. Unused this compound should be disposed of as hazardous waste through your institution's environmental health and safety office. For the neutralization of small, residual amounts of this compound, the following protocol must be followed.
Experimental Protocol: Neutralization and Disposal of Residual this compound
Objective : To safely neutralize residual this compound by controlled hydrolysis and subsequent fluoride (B91410) precipitation.
Materials :
-
Residual this compound in a reaction vessel.
-
A large beaker containing a stirred, cooled (ice bath) saturated solution of sodium bicarbonate.
-
Calcium hydroxide (B78521) or calcium chloride solution.
-
Appropriate hazardous waste containers.
Procedure :
-
Quenching : In a certified chemical fume hood, slowly and carefully add the residual this compound to the stirred, cooled sodium bicarbonate solution. The reaction is exothermic and may produce gas; control the rate of addition to manage the reaction.
-
Neutralization : Continue stirring for at least one hour after the addition is complete to ensure full neutralization of the acidic byproducts.
-
Fluoride Precipitation : To the neutralized solution, add calcium hydroxide or calcium chloride solution to precipitate the fluoride ions as insoluble calcium fluoride.
-
Waste Separation : Allow the precipitate to settle. Decant the supernatant liquid and dispose of it as aqueous waste, in accordance with local regulations. Collect the solid calcium fluoride precipitate in a designated solid hazardous waste container.
-
Final Disposal : Label all waste containers appropriately and arrange for pickup by your institution's hazardous waste management team.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for PPE selection and the disposal of this compound.
Caption: PPE Selection and Donning Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
